Molybdenum
Description
Structure
2D Structure
Properties
IUPAC Name |
molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024207, DTXSID40872440, DTXSID00872441, DTXSID901317203 | |
| Record name | Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(6+) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
MOLYBDENUM, a chemical element, is a hard, high-melting (refractory) high-density dark gray metal or black powder. Insoluble in water. Used to make structural alloys; used as a catalyst. Molybdenum dust and fumes can irritate the eyes and respiratory tract., Dry Powder; Other Solid; Pellets or Large Crystals, Dark gray or black powder with a metallic luster; [NIOSH], SILVER-WHITE LUSTROUS METAL OR DARK GREY POWDER., Dark gray or black powder with a metallic luster. | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdenum | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Molybdenum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/64 | |
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| Record name | MOLYBDENUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/506 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | MOLYBDENUM, SOLUBLE COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
8717 °F at 760 mmHg (NIOSH, 2023), 4639 °C, 4612 °C, 8717 °F | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MOLYBDENUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/506 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | MOLYBDENUM, SOLUBLE COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Practically insoluble in alkali hydroxides or fused alkalis; reacts with nitric acid, hot concentrated sulfuric acid, fused potassium chlorate or nitrate, Insoluble in water; soluble in nitric acid, sulfuric acid; slightly soluble in hydrochloric acid; insoluble in hydrofluoric acid, dilute sulfuric acid, Insoluble in hydrochloric acid and hydrogen fluoride, ammonia, sodium hydroxide, or dilute sulfuric acid; soluble in hot concentrated sulfuric or nitric acids, Solubility in water: none, Insoluble | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MOLYBDENUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
10.28 (NIOSH, 2023) - Denser than water; will sink, 10.2 g/cu cm, 10.2 g/cm³, 10.28 | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MOLYBDENUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/506 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | MOLYBDENUM, SOLUBLE COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Vapor pressure: 1.83X10-9 Pa at 1600 K; 4.07X10-7 Pa at 1800 K; 3.03X10-5 Pa at 2000 K 0.00102 Pa at 2200 K; 0.0189 Pa at 2400 K /Calculated/, 1 Pa at 2469 °C (solid); 10 Pa at 2721 °C; 100 Pa at 3039 °C; 1 kPa at 3434 °C; 10 kPa at 3939 °C; 100 kPa at 4606 °C, 0 mmHg (approx) | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/506 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | MOLYBDENUM, SOLUBLE COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Impurities: trace metals, potassium, sodium., Impurities: Carbon, oxygen, nitrogen, iron, nickel, silicon. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark-gray or black powder with metallic luster or coherent mass of silver white color; body centered cubic structure, Very hard, but more ductile that the chemically similar element tungsten, Gray-black metal, cubic | |
CAS No. |
7439-98-7, 16065-87-5, 22541-84-0, 16727-12-1 | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Molybdenum | |
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| Record name | Molybdenum, ion (Mo(6+)) | |
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| Record name | Molybdenum | |
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| Record name | Molybdenum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(6+) ion | |
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| Record name | Molybdenum(1+) | |
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| Record name | Molybdenum | |
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Melting Point |
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| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
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Biogeochemical Cycling and Environmental Dynamics of Molybdenum
Global Molybdenum Reservoirs and Fluxes
This compound is present in the Earth's lithosphere, hydrosphere, atmosphere, and biosphere. In the lithosphere, it is the 54th most common element, with average concentrations in soils typically ranging from 1 to 2 mg/kg, although local values can vary significantly, from 0.4 to 36 mg/kg researchgate.net. The upper continental crust contains an isotopically light reservoir of Mo researchgate.netsci-hub.se.
The ocean represents a significant reservoir of this compound, where it is the 25th most common element and the most abundant transition metal researchgate.netimoa.info. Dissolved Mo concentrations in the open ocean are relatively stable, reported between 105 and 107 nmol L⁻¹ frontiersin.org. The average concentration is approximately 10 µg/L or 110 nM researchgate.net. Seawater exhibits a largely homogeneous Mo distribution when salinity-normalized, with a uniform δ⁹⁸Mo of +2.3‰ for modern seawater, indicating a relatively long residence time of around 440,000 years researchgate.net.
Major inputs of Mo to the ocean include riverine flux, typically around +0.7‰ δ⁹⁸Mo, and hydrothermal inputs, ranging from -3.5 to 2.06‰ researchgate.net. Removal pathways from the ocean involve association with Fe-Mn oxyhydroxides in oxic settings and the formation of thiomolybdate complexes in sulfidic waters researchgate.net.
Atmospheric transport and deposition also contribute to the global cycling of Mo. Natural sources include windborne mineral dust, sea-salt aerosols, and volcanic emissions mit.eduresearchgate.net. Mineral dust from regions like North Africa is a significant global source of atmospheric Mo mit.eduresearchgate.net. Sea-salt aerosols also contribute due to the relatively high concentration of Mo in seawater mit.eduresearchgate.net. Volcanic activity, both degassing and eruptive, accounts for a smaller percentage of natural atmospheric Mo sources mit.edu.
Anthropogenic activities, such as mining and waste incineration, can also influence atmospheric Mo deposition acs.org.
Here is a summary of estimated natural atmospheric Mo sources:
| Source | Estimated Global Flux (Gg year⁻¹) |
| Mineral Dust | ~70% |
| Sea-Salt Aerosols | ~26% |
| Volcanic (Degassing) | ~4% |
| Volcanic (Eruptive) | Included in Volcanic |
Note: Data derived from a global model of natural atmospheric Mo deposition mit.eduresearchgate.net.
Oceanic and Aquatic this compound Speciation and Cycling
In oxygenated aquatic environments, including the ocean, this compound primarily exists as the highly soluble tetrahedral molybdate (B1676688) oxyanion, Mo(VI)O₄²⁻ researchgate.netfrontiersin.orgresearchgate.net. Molybdic acid (H₂MoO₄) and its oxyanion (HMoO₄⁻) become increasingly present at pH values below 4 frontiersin.org.
The speciation of this compound is crucial for its bioavailability and its role in aquatic ecosystems, particularly in nitrogen cycling frontiersin.orgusc.edu. While dissolved Mo shows conservative behavior in the open ocean, non-conservative behavior has been observed in estuaries and coastal areas, often resulting in Mo depletion frontiersin.org. This depletion can be linked to biological processes, as phytoplankton and heterotrophs consume dissolved Mo for metabolic activities, including nitrogen fixation and nitrate (B79036) reduction frontiersin.org.
In sulfidic (euxinic) environments, the speciation of this compound changes significantly. Molybdate (MoO₄²⁻) can be converted to thiomolybdate complexes (e.g., MoS₄²⁻) as a function of hydrogen sulfide (B99878) concentration geomar.de. This conversion is expected to be accompanied by isotope fractionation and can lead to the preferential removal and isotopic offset of this compound in the solid phase if thiomolybdate is removed geomar.de. Association of Mo with particulate organic matter under sulfidic conditions has also been observed, where Mo(VI) is reduced in the presence of sulfate-reducing bacteria imoa.info.
Sorption of Mo to iron and manganese oxyhydroxides plays a significant role in controlling its mobility in aquatic environments researchgate.netresearchgate.net. In oxic conditions, the adsorption of MoO₄²⁻ ions onto positively charged metal oxides occurs, particularly between pH 4 and 5 frontiersin.org. Studies indicate that this compound adsorbed on goethite (α-FeOOH) primarily exists as inner-sphere tetrahedral bidentate and monodentate corner-sharing complexes researchgate.net. This sorption process contributes to the removal of Mo from the water column and its incorporation into sediments and ferromanganese crusts researchgate.netresearchgate.net.
Terrestrial this compound Biogeochemistry in Edaphic and Sedimentary Systems
In terrestrial environments, this compound is a trace element in most soils and is essential for nearly all known life forms researchgate.net. The availability of Mo in soils can often constrain biological nitrogen fixation (BNF) in many ecosystems mit.eduresearchgate.net.
This compound exists in oxic soils primarily as the molybdate oxyanion (MoO₄²⁻), which is the only form available to plants researchgate.netresearchgate.netfrontiersin.org. Soil pH significantly influences Mo availability, with adsorption onto iron and aluminum oxides, clay minerals, and organic matter being pH-dependent frontiersin.org. Adsorption of MoO₄²⁻ is stronger in acidic soils researchgate.netfrontiersin.org.
Organic matter plays a crucial role in terrestrial Mo biogeochemistry. The oxidizable organic fraction of surface mineral soil can account for a substantial portion of bulk soil Mo researchgate.net. Interactions with iron (oxyhydr)oxides can limit Mo bioavailability in aerobic environments researchgate.netacs.org. However, nanosized iron (oxyhydr)oxides can also play a dual role, potentially increasing Mo bioavailability through catalyzed hydroxyl radical production while also increasing Mo retention acs.org.
In sedimentary systems, the fate and transport of soluble Mo(VI) anions are typically controlled by adsorption in bed sediments researchgate.net. In anoxic reduction environments, the formation of relatively stable complexes between tetrathiomolybdate (B108656) (MoS₄²⁻) and pyrite (B73398) can lead to the irreversible retention of this compound as a Mo-Fe-S structure during sediment formation researchgate.net. This process contributes to the sequestration of Mo in sediments.
The isotopic composition of dissolved Mo in rivers is influenced by both lithology and fractionation during weathering processes geochemicalperspectivesletters.org. The adsorption of Mo to Fe-Mn-(oxyhydr)oxides can explain observed isotopic fractionation between dissolved and solid-phase Mo in rivers geochemicalperspectivesletters.org.
Atmospheric Transport and Deposition of this compound Species
Atmospheric transport is a significant pathway for the delivery of this compound to terrestrial and aquatic ecosystems mit.eduresearchgate.netmit.edu. Natural sources, as mentioned earlier, include mineral dust, sea-salt aerosols, and volcanic emissions mit.eduresearchgate.net.
Global models of atmospheric Mo deposition predict higher deposition rates in areas influenced by these sources, such as regions receiving dust from North Africa (e.g., northern Amazon Basin, the Caribbean, and Central America), coastal areas downwind of trade winds, and areas near active volcanoes mit.eduresearchgate.net. Conversely, lower Mo deposition is predicted in high latitudes, northern parts of North America, Western Australia, Southern Africa, and much of central South America mit.eduresearchgate.net.
Atmospheric deposition of Mo can be a critical source of this essential trace metal, particularly in regions with highly weathered soils where Mo availability may be low mit.eduresearchgate.net. This atmospheric input can play an important role in supplying Mo to ecosystems over geologic time mit.eduresearchgate.netmit.edu.
Anthropogenic activities also contribute to atmospheric Mo deposition. Studies in China, for example, have shown that wet Mo deposition is significantly affected by factors such as Mo ore reserves and waste incineration acs.org.
Microbial-Mediated this compound Transformations in Environmental Compartments
Microorganisms play a pivotal role in the biogeochemical cycling of this compound, influencing its speciation, mobility, and bioavailability in various environmental compartments. This compound is essential for nearly all known life forms due to its presence in the active sites of a wide range of metalloenzymes, which catalyze key processes in the global carbon, nitrogen, and sulfur cycles researchgate.netfrontiersin.org.
In the nitrogen cycle, this compound is a required component of the nitrogenase enzyme, critical for biological nitrogen fixation (BNF) mit.eduresearchgate.netmit.eduprinceton.edu. It is also required for the reduction of nitrate to nitrite (B80452) through the enzyme nitrate reductase frontiersin.org. The availability of Mo can limit these processes in both terrestrial and aquatic ecosystems mit.eduresearchgate.netusc.edu.
Microbial activity can directly influence Mo speciation and mobility through redox transformations. While Mo normally exists as the highly soluble Mo(VI)O₄²⁻ in oxic environments, it can be reduced biologically by Mo-reducing bacteria or abiotically in euxinic (sulfidic) environments to insoluble Mo(IV)O₂ acs.org. This reduction process can lead to the immobilization of this compound acs.org.
Microbial communities can also mediate the transformation of iron (oxyhydr)oxides, which in turn affects Mo mobility. During the bioreduction of ferrihydrite by Fe(III)-reducing bacteria, for instance, Mo(VI) reduction and Mo(IV)O₂ formation have been observed, further immobilizing Mo after surface adsorption of Mo(VI) acs.org. Competitive adsorption of Mo(VI) and Fe(II) onto ferrihydrite can control its phase transformation, influencing Mo release acs.org.
Microbial biofilms can create microenvironments with different physicochemical conditions (e.g., pH, Eh) compared to the surrounding bulk solution, potentially influencing the speciation and transformation of elements like this compound frontiersin.org. Microorganisms within biofilms can exhibit redox activities and secrete redox-active molecules that may facilitate transformations frontiersin.org.
Furthermore, there is evidence of interkingdom transfer of this compound cofactor (Moco) from bacteria to other organisms, highlighting the intricate biological interactions influencing Mo cycling nih.gov.
Here is a summary of key microbial-mediated processes involving this compound:
| Process | Description | Environmental Impact |
| Biological Nitrogen Fixation (BNF) | This compound is a cofactor in nitrogenase, the enzyme catalyzing the conversion of N₂ to ammonia (B1221849). | Essential for nitrogen input into ecosystems, can be limited by Mo availability. mit.eduresearchgate.netmit.edu |
| Nitrate Reduction | This compound is a cofactor in nitrate reductase, involved in the conversion of nitrate to nitrite. | Part of the nitrogen cycle, influencing nitrogen availability. frontiersin.org |
| Mo(VI) Reduction to Mo(IV)O₂ | Microbial or abiotic reduction of soluble molybdate to insoluble this compound dioxide. | Immobilization and sequestration of this compound. acs.org |
| Influence on Fe (Oxyhydr)oxide Transformations | Microbial reduction of iron oxides affects Mo mobility and potential co-precipitation or adsorption. | Controls Mo release or sequestration in soils and sediments. acs.orgacs.org |
| This compound Cofactor (Moco) Transfer | Transfer of Moco or precursors between microorganisms and other organisms. | Influences Mo bioavailability and utilization in biological systems. nih.gov |
Fundamental Biological Roles of Molybdenum
Molybdenum in Prokaryotic Metabolic Pathways
Prokaryotes, encompassing bacteria and archaea, exhibit a wide array of metabolic pathways that are dependent on this compound-containing enzymes. Over 50 distinct types of molybdoenzymes have been identified in bacteria alone. frontiersin.org A particularly crucial role of this compound in many prokaryotes is in nitrogen fixation, the conversion of atmospheric nitrogen gas (N₂) into ammonia (B1221849) (NH₃). libretexts.orgbyjus.com This process is catalyzed by the nitrogenase enzyme, which in most nitrogen-fixing bacteria contains the FeMoco in its active site. libretexts.orgbyjus.comoup.comfrontiersin.org this compound-dependent nitrogenase is considered the most common bacterial catalyst for breaking the strong triple bond in N₂. libretexts.orglibretexts.org
Beyond nitrogen fixation, prokaryotic molybdoenzymes are involved in various other metabolic processes, including:
Nitrate (B79036) reduction: Enzymes like nitrate reductase play a key role in the assimilation of nitrate. psu.edufrontiersin.orgrsc.org
Sulfite (B76179) oxidation: Sulfite oxidase is involved in sulfur metabolism and detoxification. psu.edu
Formate (B1220265) metabolism: Formate dehydrogenase utilizes this compound. rsc.org
Anaerobic respiration: Molybdoenzymes are crucial for bacteria using alternative electron acceptors in anaerobic respiration. a-z.luasm.org
Detoxification: this compound cofactors perform vital detoxification roles in bacteria. rsc.org
The diversity of this compound-dependent metabolic activities in prokaryotes highlights their adaptability to various environmental niches and their significant contributions to biogeochemical cycles. mdpi.comnih.gov
This compound Requirements and Assimilation in Eukaryotic Systems (Non-Human Organisms)
This compound is also essential for the viability of most eukaryotic organisms, including plants, fungi, and algae. rsc.orgnih.gov While the range of molybdoenzymes in eukaryotes is generally more limited compared to prokaryotes, they catalyze reactions vital for growth, development, and interaction with the environment. psu.edumdpi.com
In plants, this compound is critical for:
Nitrate assimilation: Nitrate reductase, a Moco-containing enzyme, is essential for reducing nitrate to nitrite (B80452), a key step in nitrogen utilization. psu.edufrontiersin.orgsciquest.org.nzoup.comcurresweb.com
Phytohormone biosynthesis: Aldehyde oxidase, another molybdoenzyme, is involved in the synthesis of abscisic acid (ABA), a crucial plant hormone regulating growth and stress responses. mdpi.comoup.commdpi.com
Purine (B94841) metabolism: Xanthine (B1682287) dehydrogenase is involved in purine catabolism. psu.edumdpi.com
Sulfite detoxification: Sulfite oxidase is important for detoxifying excess sulfite. psu.edumdpi.compnas.org
Leguminous plants have a particularly high requirement for this compound due to their symbiotic relationship with nitrogen-fixing bacteria in root nodules, which require this compound for nitrogenase activity. oup.commdpi.comresearchgate.net
Algae and fungi also possess molybdoenzymes, such as nitrate reductase, which are essential for their nitrogen metabolism. psu.edufrontiersin.orgsciquest.org.nz Studies on Chlamydomonas reinhardtii (a green alga) have been instrumental in identifying eukaryotic molybdate (B1676688) transporters. nih.govpnas.org
Eukaryotic organisms assimilate this compound from their environment primarily as the molybdate anion (MoO₄²⁻). psu.edumdpi.comresearchgate.net The bioavailability of molybdate in soil is influenced by pH, being more available in alkaline conditions and less so in acidic soils where it can be adsorbed by soil oxides. frontiersin.org
This compound Homeostasis and Transport Mechanisms in Biological Systems
Maintaining appropriate intracellular concentrations of this compound is crucial for preventing both deficiency and toxicity. Biological systems have evolved specific mechanisms for molybdate uptake, transport, and storage to ensure this compound homeostasis. mdpi.commdpi.com
In prokaryotes, high-affinity molybdate transport is primarily mediated by ATP-binding cassette (ABC) transporters, such as the ModABC system. nih.govpnas.orgresearchgate.netmdpi.comresearchgate.net This system typically consists of a periplasmic binding protein (ModA), a membrane channel protein (ModB), and a cytoplasmic ATPase (ModC). pnas.orgmdpi.comresearchgate.net These transporters exhibit high affinity for molybdate, with reported Km values around 50 nM in Escherichia coli. nih.govpnas.org Some bacteria also possess cytoplasmic molybdate-binding proteins that may function in storage. psu.edumdpi.com
Eukaryotic molybdate transport mechanisms are less well-characterized compared to prokaryotes. nih.govoup.comnih.gov However, two families of molybdate transporters, MOT1 and MOT2, have been identified in eukaryotes. mdpi.commdpi.commdpi.com MOT1 type transporters have been found in plants, algae, and fungi and are located in the plasma membrane and vacuolar membrane. nih.govpnas.orgmdpi.com These transporters are thought to mediate high-affinity molybdate uptake. nih.govmdpi.com MOT2 transporters have been identified in algae, plants, and animals and are present in the plasma membrane. nih.govpnas.orgmdpi.com While the precise mechanisms and the full suite of eukaryotic molybdate transporters are still under investigation, it is suggested that non-specific uptake via sulfate (B86663) or phosphate (B84403) transport systems might also contribute to low-affinity molybdate assimilation in some eukaryotes, particularly in animals where MOT1 is absent. psu.edunih.gov In plants, the vacuole can serve as a storage compartment for this compound, with transporters like MOT2 potentially involved in mobilizing vacuolar molybdate to the cytosol. mdpi.com
Here is a summary of some identified molybdate transporters:
| Organism(s) | Transporter Family | Type | Location | Affinity | Regulation |
| Bacteria | ModABC (ABC type) | High | Plasma Membrane | High (Km ~50 nM) nih.govpnas.org | Regulated by ModE, Mo concentration nih.govmdpi.com |
| Algae, Plants, Fungi, Bacteria | MOT1 | High | Plasma/Vacuolar Membrane nih.govmdpi.com | High (Km 7-20 nM in Chlamydomonas) nih.gov | Upregulated by nitrate (in Chlamydomonas), insensitive to external Mo (in Chlamydomonas) nih.gov |
| Algae, Plants, Animals | MOT2 | - | Plasma Membrane nih.govmdpi.com | - | Upregulated by Mo deficiency (in Chlamydomonas) nih.gov |
| Plants | Sulfate/Phosphate Transporters | Low | Plasma Membrane | Low | Non-specific uptake (proposed) psu.edumdpi.comnih.gov |
Genetic Regulation of this compound Utilization and Response
The uptake, homeostasis, and utilization of this compound are tightly regulated at the genetic level in biological systems. This regulation ensures that the organism can adapt to varying environmental this compound availability and coordinate the synthesis of molybdoenzymes with metabolic demand.
In bacteria, the expression of genes involved in molybdate transport (e.g., modABC) and this compound cofactor biosynthesis (e.g., moa-mog operons) is often regulated in response to intracellular this compound concentrations. nih.govnih.govmdpi.comnih.gov The transcriptional regulator protein ModE in Escherichia coli is a key player in this regulation, repressing the modABC operon under high this compound conditions and activating the transcription of genes for several molybdoenzymes and Moco biosynthesis when this compound is available. nih.govmdpi.comnih.gov
Beyond this compound availability, the genetic regulation of this compound utilization in bacteria is also influenced by other environmental factors and metabolic signals. For instance, in E. coli, the expression of Moco biosynthesis genes (moaABCDE operon) is enhanced under anaerobic conditions through the transcriptional activator FNR (Fumarate and Nitrate reduction regulator). a-z.luasm.orgnih.gov Iron availability also plays a role, as some proteins involved in Moco biosynthesis, like MoaA, contain iron-sulfur clusters, and the expression of Moco biosynthesis genes can be indirectly affected by iron levels. a-z.luasm.orgresearchgate.net
In eukaryotes, the genetic regulation of this compound utilization is less comprehensively understood than in bacteria. However, studies in plants and algae have provided insights. In Chlamydomonas, the expression of the MOT1 molybdate transporter gene is upregulated by nitrate, suggesting a link between molybdate transport and nitrogen assimilation pathways. nih.govpnas.org Similarly, the expression of an Arabidopsis MOT1 family member gene appears to respond rapidly to nitrate. pnas.org The presence of both MOT1 and MOT2 transporters in some organisms like Chlamydomonas, with potentially different regulatory responses (e.g., MOT2 upregulated by Mo deficiency), suggests complex regulatory networks for maintaining this compound homeostasis. nih.gov
The biosynthesis of the this compound cofactor itself is a highly conserved multi-step pathway across all domains of life, involving a series of enzymatic reactions starting from GTP. rsc.orgnih.govnih.govnih.govresearchgate.net The genes encoding the proteins involved in Moco biosynthesis are homologous across bacteria, archaea, and eukaryotes, although gene organization can differ. rsc.orgnih.govnih.gov In eukaryotes, at least six genes (e.g., CNX genes in plants, MOCS genes in humans) are involved in this pathway. rsc.orgnih.govmdpi.comnih.gov The regulation of these biosynthetic genes is crucial for controlling the supply of Moco and, consequently, the activity of molybdoenzymes.
The genetic control of this compound utilization extends to the regulation of the expression of the molybdoenzyme structural genes themselves, ensuring that these enzymes are produced when their substrates are available and metabolic conditions are appropriate. nih.gov
Enzymology and Cofactor Chemistry of Molybdenum
Molybdenum Cofactor (Moco) Biosynthesis and Assembly Mechanisms
Moco biosynthesis is a highly conserved, complex multistep enzymatic pathway that occurs in eukaryotes, eubacteria, and archaea nih.govwikipedia.orgresearchgate.net. The pathway involves the consecutive action of numerous enzymes and can be broadly divided into distinct stages mdpi.comnih.gov.
Pathways for Molybdopterin Synthesis
The synthesis of molybdopterin (MPT), the pterin (B48896) component of Moco, begins with guanosine-5'-triphosphate (GTP) nih.govnih.govwikipedia.org. This pathway is similar in plants, animals, and microorganisms nih.gov. The initial steps involve the conversion of GTP to cyclic pyranopterin monophosphate (cPMP) mdpi.comnih.govnih.gov. This conversion depends on a specific route starting with GTP, distinct from pathways for other pteridines or flavins nih.gov. The enzyme cPMP synthase catalyzes the incorporation of the C8 atom of GTP between the 2' and 3' carbon atoms of the ribose, forming a new C1' position in the pterin's four-carbon side chain researchgate.net.
The next stage involves the conversion of cPMP to MPT, catalyzed by MPT synthase mdpi.comwikipedia.org. This process involves the insertion of a dithiolene moiety into cPMP wikipedia.org. Specifically, MPT synthase catalyzes the opening of the cyclic phosphate (B84403) ring of cPMP and the addition of two side chain sulfhydryl groups wikipedia.org. In Escherichia coli, MPT synthase is activated by the formation of a thiocarboxylate group at the C-terminal Gly-Gly motif of its small subunit (MoaD), which serves as the sulfur donor wikipedia.org. The sulfur is conveyed from cysteinyl persulfide, a process reminiscent of iron-sulfur protein biosynthesis wikipedia.org.
This compound Insertion and Moco Maturation Processes
The final maturation step of Moco involves the insertion of this compound into MPT mdpi.com. This process is catalyzed by this compound insertases (Mo-insertases) mdpi.commdpi.com. In eukaryotes, the Mo-insertase is a multifunctional enzyme, such as Cnx1, which contains distinct domains for different partial reactions mdpi.commdpi.com.
The final maturation step is subdivided into two partial reactions catalyzed by specific Mo-insertase domains mdpi.com. Initially, MPT is adenylylated by the G-domain of the Mo-insertase, yielding MPT-AMP mdpi.comresearchgate.net. MPT-AMP then serves as the substrate for the E-domain, which catalyzes the insertion of molybdate (B1676688) into the dithiolene moiety of MPT-AMP, leading to the formation of Moco-AMP mdpi.comresearchgate.net. Finally, the phosphoanhydride bond of Moco-AMP is cleaved by the E-domain, releasing physiologically active Moco mdpi.comresearchgate.net.
In bacteria and archaea, a further modification of Moco can occur, where a nucleotide (GMP or CMP) is attached to the phosphate group of MPT, forming dinucleotide variants of Moco, such as MGD or MCD researchgate.netresearchgate.net.
Once synthesized, Moco is inserted into apo-molybdoenzymes, often after protein folding, subunit assembly, and the insertion of additional redox cofactors like cytochromes, FeS clusters, or flavin mono/dinucleotides oup.com. Moco insertion is frequently facilitated by Moco-binding molecular chaperones that bind the specific Moco variant and insert it into the target enzyme oup.com.
Structural and Mechanistic Elucidation of this compound-Dependent Enzymes
This compound-dependent enzymes exhibit diverse structures and catalytic mechanisms tailored to their specific reactions unl.pt. The this compound atom in Moco is typically coordinated by the dithiolene sulfur atoms of the molybdopterin and can also coordinate other ligands, such as oxo groups, sulfido groups, hydroxyl groups, or a cysteine residue from the protein chain unl.ptwikipedia.orgnih.govfrontiersin.org. The coordination environment and oxidation state of the this compound are crucial for the enzyme's catalytic activity mdpi.comnih.gov.
Xanthine (B1682287) Oxidoreductase Family Catalytic Mechanisms
The xanthine oxidoreductase (XOR) family of enzymes, including xanthine oxidase (XO) and xanthine dehydrogenase (XDH), catalyzes the oxidation of purines, such as the conversion of xanthine to uric acid rsc.orgresearchgate.netebi.ac.uk. These enzymes are complex molybdoenzymes containing Moco, FAD, and two [2Fe-2S] clusters wikipedia.orgnih.gov. While XO and XDH share a basic mechanism, they differ in how the cofactor is regenerated; XO uses O₂ as the electron acceptor, unlike XDH which can use NAD⁺ ebi.ac.uk.
The catalytic mechanism at the this compound site of XO involves the this compound atom coordinated by terminal oxygen (oxo), sulfur atoms, and a terminal hydroxide (B78521) wikipedia.org. The reaction with xanthine is proposed to begin with the ionization of the S=MoVIO-H group, and the resulting MoVI-O⁻ attacks a carbon atom of xanthine wikipedia.org. Concomitantly, a hydride is transferred from the tetrahedral intermediate to the sulfur atom of the Moco, reducing Mo(VI) to Mo(IV) rsc.orgebi.ac.uk. This hydride transfer is considered the rate-limiting step in the catalytic mechanism rsc.orgacs.org.
Following product formation (uric acid), the Mo(IV) is reoxidized through electron transfer to the other redox centers in the enzyme, ultimately involving FAD and the [2Fe-2S] clusters rsc.orgebi.ac.uknih.gov. A water molecule then coordinates to the this compound center, completing the catalytic cycle rsc.orgebi.ac.uk. Research using computational methods has provided detailed insights into the transition states and the roles of specific active site residues, such as Glu1261 and Arg880, in the catalytic mechanism rsc.orgebi.ac.ukmdpi.com.
Sulfite (B76179) Oxidase and Aldehyde Oxidase Catalysis
Sulfite oxidase (SOX) and aldehyde oxidase (AOX) are other important this compound-dependent enzymes. SOX catalyzes the oxidation of toxic sulfite to sulfate (B86663), a vital step in the catabolism of sulfur-containing amino acids like methionine and cysteine nih.govnih.govresearchgate.net. In vertebrates, SOX is a homodimeric enzyme containing both a Moco and a b₅-type heme group within each subunit nih.govnih.gov. These cofactors are located in spatially separated domains connected by a flexible linker nih.gov.
The catalytic mechanism of animal SOX involves the oxidation of sulfite at the this compound center, reducing Mo(VI) to Mo(IV) nih.govnih.gov. The abstracted oxygen atom comes from a reactive oxoligand coordinated to this compound nih.gov. The Mo(IV) is then reoxidized to Mo(VI) through two sequential intramolecular electron transfer steps: from this compound to the heme iron and then from the heme to cytochrome c, the physiological electron acceptor nih.govnih.govresearchgate.net. Plant SOX, however, lacks a heme cofactor and uses molecular oxygen as its electron acceptor nih.gov.
AOX enzymes catalyze the oxidation of aldehydes and various N-heterocycles nih.govebi.ac.uk. Like XOR, mammalian AOXs contain Moco, FAD, and two [2Fe-2S] clusters nih.gov. The proposed general mechanism for AOXs involves a base-catalyzed nucleophilic attack of a deprotonated hydroxyl group coordinated to the this compound atom on the substrate nih.govebi.ac.ukresearchgate.net. This is followed by a hydride transfer from the substrate to a sulfido ligand on the this compound, reducing Mo(VI) to Mo(IV) nih.govebi.ac.uk. The reduced this compound is then reoxidized by transferring electrons to FAD and the [2Fe-2S] clusters, which are subsequently reoxidized by molecular oxygen nih.gov.
Nitrogenase Mo-Fe Protein Electron Transfer and Substrate Reduction
Nitrogenase is a complex enzyme responsible for biological nitrogen fixation, the reduction of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃) utoronto.caresearchgate.net. This process is catalyzed by a two-component system: the iron (Fe) protein and the this compound-iron (MoFe) protein utoronto.caagi.org. The MoFe protein contains the active site for substrate reduction, the iron-molybdenum cofactor (FeMoco) researchgate.netagi.orgacs.org.
Electron transfer in nitrogenase is a multi-step process requiring ATP hydrolysis utoronto.caagi.org. The Fe protein accepts electrons from a ferredoxin or flavodoxin and transfers them to the MoFe protein utoronto.ca. This transfer is coupled to ATP hydrolysis and involves the Fe protein binding to the MoFe protein utoronto.caagi.org. Electrons are transferred one at a time from the [4Fe-4S] cluster in the Fe protein to the [8Fe-7S] P-cluster within the MoFe protein, which acts as an intermediate electron carrier researchgate.netacs.org. From the P-cluster, electrons are transferred to the FeMoco, where substrate reduction occurs researchgate.netagi.orgacs.org.
The precise mechanism of N₂ binding and reduction at the FeMoco is still an area of active research utoronto.ca. The FeMoco cluster has a complex structure, Fe₇MoS₉C, with a this compound atom at its core wikipedia.org. It is believed that N₂ binds to the Mo atom or other sites within the FeMoco utoronto.ca. The reduction of N₂ to NH₃ requires a total of eight electrons and significant ATP hydrolysis utoronto.caagi.org. Nitrogenase is also capable of reducing other substrates, such as protons to hydrogen gas, especially in the absence of N₂ agi.orgacs.org. Research on variants of the MoFe protein has shown that certain amino acid substitutions can enable substrate reduction even without the Fe protein, suggesting insights into the electron transfer pathway and communication between the P-cluster and FeMoco researchgate.netacs.org.
Formate (B1220265) Dehydrogenase and Other Oxo-Transfer this compound Enzymes
Formate dehydrogenases (FDHs) are a group of metal-containing enzymes that catalyze the reversible oxidation of formate to carbon dioxide. mdpi.comimoa.infomdpi.com These enzymes are members of the DMSOR family of mononuclear this compound- or tungsten-containing enzymes. imoa.info The active site of metal-containing FDHs typically contains a this compound or tungsten atom coordinated by two molybdopterin guanine (B1146940) dinucleotide (bis-MGD) molecules, a sulfido ligand, and a protein-derived cysteine or selenocysteine (B57510) residue. mdpi.comimoa.inforesearchgate.netwikipedia.org Additionally, conserved histidine and arginine residues are present in the second coordination sphere of the active site, playing roles in substrate binding and stabilization. imoa.inforesearchgate.net
The mechanism of action in FDHs has been a subject of investigation. While many this compound and tungsten enzymes catalyze oxygen atom transfer reactions, the mechanism in FDHs appears to involve a different process. mdpi.comanr.frd-nb.info Early proposals suggested a direct hydride transfer from formate to the metal center, directly yielding CO2. wikipedia.orgacs.org More recent research indicates that bicarbonate is formed as an intermediate during formate oxidation via an oxygen atom transfer reaction, transferring an oxygen from water to formate, followed by proton-coupled electron transfer or hydride transfer involving the sulfido ligand. mdpi.com Studies using electrochemical kinetics also strongly support a "second coordination sphere" hypothesis, where formate oxidation occurs in the second coordination sphere of the metal rather than directly coordinating to it. imoa.info
Other oxo-transfer this compound enzymes, such as sulfite oxidase (SO) and enzymes in the xanthine oxidase (XO) family, catalyze reactions involving the transfer of an oxygen atom to or from a substrate. annualreviews.orgnih.gov For instance, sulfite oxidase catalyzes the oxidation of sulfite to sulfate. nih.govfoodandnutritionresearch.net These enzymes, along with the mitochondrial amidoxime (B1450833) reducing components (mARC), constitute the five known Moco-dependent enzymes in humans. rsc.orgoregonstate.edu
Spectroscopic Characterization of this compound Active Sites in Biomacromolecules
Various spectroscopic techniques are crucial for elucidating the structure and electronic properties of this compound active sites in enzymes. nih.govmdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy is a widely used method, particularly for studying the paramagnetic Mo(V) state that often occurs as an intermediate during the two-electron redox reactions catalyzed by molybdoenzymes. edi-info.irunl.ptrsc.org EPR studies provide information about the coordination environment and interactions of the this compound center with surrounding ligands and nuclei. rsc.org For example, EPR has been used to characterize the Mo(V) species in enzymes like sulfite oxidase and E. coli respiratory nitrate (B79036) reductase. nih.govrsc.org Pulsed EPR methods, such as ENDOR, ESEEM, and HYSCORE, combined with isotopic enrichment, provide high-resolution structural data on Mo(V) species. rsc.org
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides details about the oxidation state and local coordination environment of the this compound atom. nih.govnih.govacs.org XAS studies have been applied to various molybdoenzymes, including formate dehydrogenase, to determine bond lengths and the nature of coordinating atoms around the this compound center. nih.govacs.org For instance, Mo K-edge XAS data for Escherichia coli formate dehydrogenase H indicated a novel des-oxo this compound site with specific Mo-S, Mo-O, and Mo-Se ligands. acs.org
Other spectroscopic methods, such as UV/visible absorption spectroscopy and resonance Raman spectroscopy, also contribute to understanding the electronic structure and catalytic mechanisms of molybdoenzymes. mdpi.comunl.pt UV/visible spectroscopy can report on the electronic transitions within the this compound center and associated cofactors like iron-sulfur clusters or FAD. mdpi.com
Evolutionary Trajectories of this compound-Dependent Enzymes Across Domains of Life
This compound utilization is an ancient trait believed to have been present in the Last Universal Common Ancestor (LUCA). mdpi.comnih.govimoa.info Comparative genomic and phylogenetic analyses reveal widespread utilization of this compound in all three domains of life, although the repertoire of molybdoenzymes varies. nih.govmdpi.comnih.gov Most prokaryotes and all higher eukaryotes utilize this compound, while many unicellular eukaryotes, including some yeasts and parasites, have lost this ability, often correlated with specific habitat and lifestyle adaptations. nih.govmdpi.com Eukaryotes generally possess fewer molybdoenzyme families compared to prokaryotes. nih.gov
The biosynthesis pathway for the this compound cofactor is highly conserved across kingdoms. rsc.orgfrontiersin.orgnih.gov However, evolutionary changes have occurred, particularly in eukaryotes. While the basic steps of Moco biosynthesis are conserved, differences exist, such as the absence of the dinucleotide forms of Moco in eukaryotes and gene fusions that have resulted in two-domain multifunctional eukaryotic proteins from single monofunctional prokaryotic proteins. mdpi.comrsc.orgmdpi.comnih.govresearchgate.netresearchgate.net Examples include the fusion of E. coli MogA and MoeA into proteins like Arabidopsis Cnx1 and animal Gephyrin. mdpi.commdpi.comnih.govebi.ac.uk These fusions may offer advantages such as improved substrate channeling. mdpi.comnih.gov
Evolutionary studies suggest that some of the earliest Mo- or W-related proteins to evolve were involved in Moco biosynthesis. biorxiv.org While this compound is widely used in extant life, there is a hypothesis that tungsten-dependent biochemistry may have preceded this compound-dependent reactions in early Earth history, with this compound usage increasing significantly after the Great Oxidation Event. biorxiv.org Analysis of microbial genomes suggests that dioxygen-utilizing prokaryotes in aerobic environments are enriched in Mo-dependent enzymes compared to anaerobic microbes. biorxiv.org
The evolution of molybdoenzymes has also involved the co-occurrence and sometimes loss of other cofactors like iron-sulfur clusters. mdpi.com Comparative analyses of specific enzyme families, such as the DMSOR family, have revealed complex evolutionary trajectories. nih.gov
Synthetic and Coordination Chemistry of Molybdenum Complexes
Design Principles for Molybdenum-Based Catalytic Systems
The design of effective this compound-based catalytic systems hinges on several key principles, including the judicious choice of ligands, control over the metal's oxidation state, and the strategic engineering of the catalyst's local environment. This compound carbides (MoₓC), for instance, have garnered significant attention as low-cost, earth-abundant electrocatalysts for the hydrogen evolution reaction (HER). Their effectiveness is attributed to their metallic conductivity, mechanical strength, and a d-band structure similar to platinum researchgate.net. Design strategies for this compound carbide-based materials involve modulating their morphology, electronic structure through heteroatom doping, and the electrode interface via hybridization with carbon materials to enhance electron transfer and catalytic activity researchgate.netmdpi.com. Doping with heteroatoms like nitrogen or other metal elements (e.g., Ni, Co) can improve intrinsic activity, lower kinetic energy barriers, facilitate charge transport, and optimize hydrogen binding energy mdpi.com. For example, nitrogen doping in this compound-based catalysts can produce abundant Mo²⁺ sites and moderate Mo-H binding through Mo-N interactions mdpi.com.
Another area of focus is the design of this compound catalysts for enantioselective hydrogenation, utilizing ligands such as oxazoline (B21484) imino(pyridine) (OIP) to achieve high diastereomeric ratios and enantioselectivities in the hydrogenation of substituted quinolines and naphthalenes princeton.edu. The steric and electronic properties of the ligands play a crucial role in influencing catalytic activity and selectivity princeton.edu. Density functional theory (DFT) calculations are often employed to understand reaction mechanisms and guide the design of improved catalysts by establishing structure-activity relationships acs.orgacs.org. This includes identifying descriptors such as dopants' d-band filling and atomic radius that correlate with catalytic performance acs.org.
This compound Complexes in Small Molecule Activation
This compound complexes are particularly adept at activating small, stable molecules such as nitrogen (N₂), oxygen (O₂), and carbon-hydrogen (C-H) bonds, often mimicking the activity of molybdoenzymes found in nature.
Biological nitrogen fixation, the conversion of atmospheric N₂ to ammonia (B1221849) (NH₃), is a vital process catalyzed by nitrogenase enzymes, many of which contain a this compound-iron cofactor (FeMo-co) at their active site nih.govacs.org. Synthetic this compound complexes have been developed as model systems to understand and replicate this challenging transformation under mild conditions researchgate.net. Two primary mechanisms are postulated for this compound complexes active in nitrogen fixation: the Chatt cycle and a mechanism involving N-N cleavage of a bridged Mo(I)-dinitrogen complex mdpi.com.
The Chatt cycle, established by Chatt and coworkers, involves the stepwise protonation and reduction of a coordinated dinitrogen ligand on a mononuclear this compound complex, ultimately leading to the release of ammonia acs.orgmdpi.com. This cycle typically involves alternating protonation and electron transfer steps at the distal nitrogen atom of the coordinated N₂ mdpi.com.
Alternatively, some systems, particularly those employing pincer ligands, may proceed via the formation of a dinitrogen-bridged dithis compound(I) complex, followed by cleavage of the N-N bond to generate Mo(IV)-nitrido species mdpi.com. These nitrido complexes are then further protonated and reduced to yield ammonia mdpi.com. The choice and modification of pincer ligands significantly influence the catalytic activity and can favor one mechanism over the other mdpi.com. For instance, pincer ligands with phosphine (B1218219) side chains are commonly used in nitrogen-fixing molecular catalysts .
Studies employing DFT calculations help in understanding the reaction pathways and predicting improvements in catalytic activity by analyzing the electronic structure of the this compound complexes and the role of the coordinating ligands .
Oxygen atom transfer (OAT) reactions are fundamental in both biological processes and synthetic chemistry, and this compound complexes are well-known catalysts for these transformations nih.govsci.am. This compound-containing oxotransferases in nature utilize a Mo(VI) center with at least one oxo ligand to catalyze OAT reactions nih.gov.
Synthetic this compound complexes, particularly those with high oxidation states like Mo(VI) dioxo complexes, can mediate OAT reactions, such as the deoxygenation of nitro compounds and sulfoxides, and the epoxidation of alkenes nih.govresearchgate.netbiorxiv.orgresearchgate.net. Mechanistic studies often involve the transfer of an oxygen atom from the substrate to the this compound center, leading to a change in the metal's oxidation state nih.gov. For example, in the Cadogan reaction catalyzed by a Mo(VI) core, an oxygen atom transfer from a nitro group to the this compound center occurs through N-O bond cleavage nih.gov.
Photo-catalyzed OAT reactions using this compound(VI) dioxo complexes with Schiff base ligands have also been explored, demonstrating the potential for using light to drive these transformations whiterose.ac.uk. The kinetics and mechanism of OAT reactions can be influenced by the solvent and catalyst concentration whiterose.ac.uk. In some model systems for molybdoenzymes, the rate-limiting step in sulfoxide (B87167) reduction has been proposed to be the disproportionation of a Mo(V) binuclear species to generate a highly reactive Mo(IV) complex capable of accepting an oxygen atom biorxiv.org.
Activation of inert C-H bonds is a challenging yet crucial transformation in organic synthesis. This compound complexes have shown promise in mediating C-H bond activation through various strategies, including those inspired by enzymatic systems nih.govresearchgate.net.
This compound-oxo complexes can activate benzylic C-H bonds through mechanisms that may involve deprotonation (heterolytic cleavage) or hydrogen atom abstraction (homolytic cleavage) researchgate.net. Computational studies suggest that the acidity (pKa) of the C-H bond can play a more significant role than the bond dissociation free energy (BDFE) in controlling the activation by certain Mo-oxo complexes researchgate.net.
Enzymes like xanthine (B1682287) oxidoreductase (XO), which contain a this compound center, catalyze the oxidative hydroxylation of C-H bonds. The mechanism in XO involves nucleophilic attack of metal-activated water on the substrate C-H carbon, followed by hydride transfer to a terminal sulfido ligand with concomitant reduction of the this compound center nih.gov. This process is facilitated by synergistic Mo=S π → C-H σ* and C-H σ → Mo=S π* donor-acceptor interactions nih.gov.
Furthermore, coordination of small molecules like ammonia and water to this compound complexes can lead to significant weakening of X-H bonds (X = N, O), making them more susceptible to activation bohrium.com. Cooperative effects between metal centers in heterobimetallic systems involving this compound can also facilitate C-H bond activation rsc.org.
Oxygen Atom Transfer Reactions Mediated by this compound
Organothis compound Chemistry and Novel Reactivity
Organothis compound chemistry, involving compounds with Mo-C bonds, encompasses a wide range of complexes with this compound in various oxidation states. These complexes exhibit diverse reactivity and find applications in organic synthesis and small molecule activation researchgate.netwikipedia.orgtandfonline.com.
Low-valent organothis compound complexes, such as those derived from this compound hexacarbonyl [Mo(CO)₆], serve as precursors to a variety of substituted derivatives and play a role in small molecule activation wikipedia.orgresearchgate.net. For instance, [Mo(acac)₃] (acac = acetylacetonate), a Mo(III) complex, was instrumental in the preparation of the first reported this compound dinitrogen complex, highlighting the potential of low-valent this compound in activating N₂ rsc.orgresearchgate.netchemrxiv.org.
High oxidation state organothis compound compounds, including those with oxo and imido ligands, are also significant. Examples include (C₅R₅)MoO₂X complexes and the Mo(VI) centers in Schrock's olefin metathesis catalysts researchgate.netwikipedia.org. These high-valent complexes are involved in important catalytic transformations like alkene epoxidation and alkyne metathesis researchgate.netacs.org.
Novel reactivity in organothis compound chemistry includes the activation of heterocumulenes like CO₂ and CS₂ by low-valent complexes, sometimes facilitated by the non-innocent nature of supporting ligands rsc.orgresearchgate.netchemrxiv.org. This can lead to reactions such as stoichiometric carboxylation of ligands or catalytic reductive dimerization rsc.orgchemrxiv.org.
Polymetallic this compound Clusters and Extended Architectures
This compound's ability to form metal-metal bonds and bridge ligands leads to the formation of polymetallic clusters and extended architectures with unique structural and electronic properties. Polyoxometalates (POMs), a class of polymetallic-oxygen cluster compounds, frequently feature this compound and exhibit diverse structures and applications nih.govmdpi.com.
"this compound blue" is a term often used to describe reduced, mixed-valent this compound oxide clusters, which can form giant ring-shaped or ball-shaped structures containing numerous this compound atoms nih.gov. Recent work has demonstrated the synthesis of compressed this compound blue cluster rings with varying numbers of this compound centers, highlighting the flexibility in their structural assembly nih.gov. These clusters can serve as building blocks for even larger assemblies or be incorporated into high-dimensional materials nih.gov.
Polynuclear organometallic clusters featuring Mo-C bonds and Mo-Mo interactions are also an important area of study. These clusters can serve as models for understanding catalytic mechanisms on metal surfaces and nanoparticles researchgate.net.
This compound is also incorporated into extended architectures such as metal-organic frameworks (MOFs), which are porous crystalline materials with potential applications in catalysis, gas storage, and sensing sciopen.com. MOF derivatives containing this compound can be synthesized with complex structures and exhibit catalytic activity in reactions like the hydrogen evolution reaction sciopen.com.
The study of polymetallic this compound systems, from discrete clusters to extended frameworks, provides valuable insights into cooperative effects between metal centers and the design of functional materials.
Supramolecular this compound Assemblies and Their Properties
Supramolecular chemistry, focusing on interactions beyond the covalent bond, offers a powerful approach to construct complex architectures with tailored properties. This compound complexes, particularly polyoxometalates (POMs) and organometallic species, have emerged as versatile building blocks for the creation of diverse supramolecular assemblies. These assemblies leverage non-covalent interactions such as hydrogen bonding, π-π stacking, electrostatic interactions, and host-guest recognition to generate ordered structures with emergent functionalities.
Polyoxometalate-Based this compound Supramolecular Assemblies
This compound-containing polyoxometalates (POMs) are a prominent class of inorganic clusters widely utilized in supramolecular chemistry due to their diverse structures, high negative charges, and redox properties. The self-assembly of POMs, such as the wheel-shaped {Mo₁₅₄} oxide cluster, can lead to the formation of vesicles under specific experimental conditions mdpi.com.
Hybrid supramolecular assemblies incorporating this compound POMs can be constructed through non-covalent interactions with organic or inorganic moieties. These hybrid materials exhibit specific physicochemical properties relevant to catalysis, molecular electronics, energy storage, and medicine rsc.org. Examples include POMs integrated into metal-organic frameworks (MOFs), merged with cationic metal complexes, or assembled with organic molecular networks rsc.org.
Research has demonstrated the formation of intricate supramolecular frameworks based on this compound phosphate (B84403) clusters. For instance, basket-shaped [Sr ⊂ P₆Mo₁₈O₇₃]¹⁰⁻ cages can be linked by [Sr(H₂O)₄]²⁺ fragments to form one-dimensional assemblies rsc.org. Another example involves a novel string structure derived from sandwich-like [Cu(P₄Mo₆O₃₁)] units and {Sr₂Cu} trinuclear linkers rsc.org. Strandberg-type polyoxoanions connected by Sr²⁺ cations also form chain structures that further pack into three-dimensional supramolecular assemblies via hydrogen bonding rsc.org.
Supramolecular host-guest assemblies involving this compound clusters and macrocyclic organic ligands like γ-cyclodextrin (γ-CD) have also been explored. [M₆Cl₁₄]²⁻ (M = Mo, W) clusters can interact with γ-CD to form sandwich-type structures, although the association in solution can be weak mdpi.com. These assemblies are being investigated for the development of functional CLUSPOM (cluster-polyoxometalate) systems mdpi.com.
Detailed research findings highlight the cation-directed conformations and chemistry of supramolecular hexameric scaffolds based on the interaction between the ditopic cation [Mo₂O₂S₂]²⁺ and the trivacant polyoxometalate [B-α-AsW₉O₃₃]⁹⁻. Depending on ionic strength and the nature of alkali cations (Li to Cs), different architectures, including hexamers, tetramers, and dimers, can be isolated. acs.org For example, a hexameric structure {POM₆L₉}³⁶⁻ (where POM = [AsW₉O₃₃]⁹⁻ and L = [Mo₂O₂S₂]²⁺) reveals a large scaffolding arrangement where covalent interactions between POM units and {Mo₂S₂O₂} linkers result in a specific connection mode. Each Mo atom coordinates to two adjacent oxygen atoms of the {AsW₉O₃₃} subunit. The hexameric cavity can enclose cations and water molecules, arranged in a supramolecular cluster acs.org.
Organometallic this compound Metallosurfactant Assemblies
This compound carbonyl metallosurfactants represent another class of this compound complexes that form unique supramolecular arrangements. These molecules combine the properties of surfactants (self-assembly and surface activity) with the characteristics of coordination compounds (redox, catalytic, magnetic, and optical properties) researchgate.net.
Studies on this compound carbonyl metallosurfactants, such as Mo(CO)₅L and Mo(CO)₄L₂, where L is a functionalized phosphine like Ph₂P(CH₂)nSO₃Na, have shown their ability to form aggregated structures in aqueous media researchgate.netcore.ac.uk. Techniques like dynamic light scattering and cryo-transmission electron microscopy have revealed the formation of vesicular structures, termed metallosomes, which possess membranes containing organometallic fragments researchgate.net. These metallosomes can exhibit properties similar to conventional liposomes and are being explored as potential CO-releasing molecules researchgate.netcore.ac.uk.
Luminescent and Photocatalytic this compound Supramolecular Systems
This compound-based supramolecular assemblies have also demonstrated interesting luminescent and photocatalytic properties. Octahedral this compound cluster complexes, such as [Mo₆Cl₁₄]²⁻ and [Mo₆I₈(OCOC₂F₅)₆]²⁻, are known for their luminescence in the visible and near-IR regions mdpi.comacs.org.
Supramolecular strategies can be employed to anchor these luminescent this compound clusters onto materials like graphene, creating hybrid nanomaterials with enhanced functionalities. acs.orgacs.org For example, using pyrene-containing organic cations as supramolecular linkers, octahedral this compound cluster anions can be anchored onto graphene. acs.orgacs.org This assembly combines the emissive properties of the cluster and pyrene (B120774) moieties with the electronic conductivity of graphene, leading to significantly increased photocatalytic activity for hydrogen evolution from water compared to the individual components acs.orgacs.org.
Emissive ionic supramolecular frameworks have been designed by associating tetraphenylethylene-based tetra-cationic units and dianionic this compound octahedral clusters. These frameworks exhibit luminescence properties that can be dependent on oxygen concentration nih.gov.
Data and Research Findings
Research in this area involves the synthesis and characterization of various this compound-based supramolecular assemblies. Techniques such as single-crystal X-ray diffraction, dynamic light scattering, cryo-transmission electron microscopy, surface tension measurements, fluorescence spectroscopy, small-angle X-ray scattering, IR, UV-vis, XPS, and electrochemical studies are commonly employed to understand their structure, formation, and properties rsc.orgmdpi.comacs.orgresearchgate.netcore.ac.ukrsc.org.
Data tables can summarize key structural parameters, assembly types, and observed properties for different this compound supramolecular systems. For instance, crystallographic data provides insights into the arrangement of molecular components and the nature of non-covalent interactions within the assemblies rsc.orgmdpi.comacs.orgrsc.org. Spectroscopic data confirms the presence and state of the this compound centers and the integrity of the organic ligands rsc.orgresearchgate.netacs.orgrsc.org. Functional studies, such as photocatalytic activity measurements, quantify the performance of these supramolecular materials in specific applications acs.orgacs.org.
Below is an example of how research findings on specific this compound supramolecular assemblies could be presented in a table format:
| This compound Species | Organic/Inorganic Partner | Assembly Type | Key Interactions | Observed Properties/Application | Reference |
| Mo(CO)₅L, Mo(CO)₄L₂ (L = Ph₂P(CH₂)nSO₃Na) | Phospholipid phosphatidylcholine | Vesicles (Metallosomes) | Self-assembly, hydrophobic/polar | CO-releasing properties | researchgate.netcore.ac.uk |
| [Mo₂O₂S₂]²⁺ | [B-α-AsW₉O₃₃]⁹⁻ | Hexamer, Tetramer, Dimer | Covalent linkers, cation-π, H-bonding | Structure dependent on cation/ionic strength | acs.org |
| [Mo₆Cl₁₄]²⁻ | γ-Cyclodextrin | Host-Guest (Sandwich) | Host-guest recognition | Luminescence (solid state) | mdpi.com |
| [Mo₆I₈(OCOC₂F₅)₆]²⁻ | Pyrene-containing cations | Supramolecular Anchoring | π-π stacking, electrostatic | Enhanced photocatalytic H₂ evolution | acs.orgacs.org |
| Binuclear dioxothis compound(VI) complexes with ONS ligands | 4,4′-azobis-(pyridine) | 3D Supramolecular Framework | Hydrogen bonding | Antimicrobial and antioxidant properties | rsc.org |
| [Moᵛᴵ₅Moᵛ₃Vᴵᵛ₈O₄₀(PO₄)]⁶⁻ | [Ni(en)₂]²⁺ | 3D Supramolecular Array | Coordination bonds, H-bonding | Novel structural architecture | acs.org |
Further detailed research findings include the synthesis and characterization of isostructural pillared binuclear dioxothis compound(VI) complexes using 4,4′-azobis-(pyridine) as a linker, forming neutral 3D supramolecular frameworks with cavities capable of hosting guest molecules. These complexes have shown antimicrobial and antioxidant properties rsc.org. The electrochemical behavior of such supramolecular materials is also a subject of investigation rsc.orgrsc.org.
The formation of 3D supramolecular arrays through the cross-like arrangement of 1D sandwich mixed this compound-vanadium polyoxometalate bridged coordination polymer chains has been achieved under hydrothermal conditions, showcasing the potential for constructing complex architectures from POM building blocks acs.org.
Supramolecular chemistry involving this compound compounds is a dynamic field, leading to the creation of novel materials with diverse structures and promising applications, driven by the controlled assembly of molecular components through non-covalent interactions.
Advanced Analytical and Spectroscopic Methodologies for Molybdenum Characterization
Elemental Analysis Techniques for Trace Molybdenum Quantification
Quantifying trace amounts of this compound in complex samples requires highly sensitive and selective analytical methods. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption and Emission Spectrometry are among the most widely used techniques for this purpose.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Applications for this compound
ICP-MS is a powerful technique for the determination of trace and ultra-trace levels of this compound due to its high sensitivity and selectivity. conicet.gov.arykcs.ac.cn It offers the capability for simultaneous multi-element analysis and high sample throughput. conicet.gov.arykcs.ac.cn
The principle involves introducing a liquid sample into an inductively coupled plasma, which atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio. This allows for the quantification of specific this compound isotopes.
ICP-MS has been successfully applied to the determination of this compound in various matrices, including environmental samples like water, soil, and sediments, as well as biological samples such as blood plasma and plant tissues. researchgate.netnih.govpsu.eduresearchgate.net For instance, an isotope dilution ICP-MS method was developed for the accurate and precise determination of trace this compound in drinking water, reporting concentrations in the range of approximately 1 µg kg⁻¹. nih.gov Another study utilized ICP-MS/MS with an octopole reaction system pressurized with oxygen gas to overcome polyatomic interferences, particularly from potassium, for the determination of ultra-trace this compound in plants, achieving a limit of detection of 260 pg g⁻¹. researchgate.net This method demonstrated recoveries in the range of 100.0–109.6% for certified reference materials. researchgate.net
Despite its advantages, matrix effects can be significant in ICP-MS analysis of complex samples like high-purity this compound, necessitating calibration strategies such as matrix matching or online standard addition to ensure accuracy. ykcs.ac.cn
Atomic Absorption and Emission Spectrometry for this compound Determination
Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES), including Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Optical Emission Spectrometry (ICP-OES), are also widely used for this compound determination.
In AAS, the sample is atomized (typically using a flame or graphite (B72142) furnace), and ground-state atoms absorb light at specific wavelengths emitted by a hollow cathode lamp of the analyte element. du.ac.inneu.edu.tr The degree of absorption is proportional to the concentration of the analyte in the sample. du.ac.in Flame AAS can provide detection limits around 0.5 ppm for this compound using the 3132.6 Å line under reducing flame conditions. psu.edu However, refractory elements like this compound can be challenging for flame AAS due to insufficient temperatures to break down their compounds efficiently, potentially leading to lower sensitivity compared to other techniques. Electrothermal Atomic Absorption Spectrometry (ETAAS) offers improved detection limits for trace this compound analysis. conicet.gov.aramecj.com
Atomic Emission Spectrometry, on the other hand, measures the light emitted by excited atoms or ions in a high-temperature source like a flame, arc, spark, or plasma. slideshare.net ICP-AES (or ICP-OES) utilizes an inductively coupled plasma as the excitation source, offering the ability to analyze a wide range of elements simultaneously. slideshare.net ICP-AES provides several sensitive lines for this compound, with detection limits around 0.01 µg mL⁻¹ in pure aqueous solutions. psu.edu However, these lines can be subject to spectral interferences from elements like iron and aluminum, which can degrade detection limits. psu.edu Microwave Plasma Atomic Emission Spectrometry (MP-AES) is a related technique that has been explored for this compound determination in matrices like biosludge, showing comparable detection limits and accuracy to ICP-OES. mdpi.com
Methods combining sample preparation techniques like solvent extraction or solid phase extraction with AAS or AES can enhance sensitivity and selectivity by preconcentrating the this compound and separating it from interfering matrix components. conicet.gov.arnih.govresearchgate.net For example, this compound has been determined by AAS after extraction with 5,5'-methylenedisalicylohydroxamic acid into methyl isobutyl ketone. nih.gov
Speciation Analysis of this compound in Complex Matrices
Speciation analysis, the identification and quantification of different chemical forms of an element, is critical for understanding the environmental behavior, bioavailability, and toxicity of this compound. This compound can exist in various oxidation states (from -II to +VI) and form diverse complexes, making speciation analysis challenging. acs.orgacs.org
Chromatographic Separations Coupled with this compound Detection
Chromatographic techniques are powerful tools for separating different this compound species based on their chemical properties before detection. When coupled with sensitive detectors like ICP-MS or AAS, these hyphenated techniques enable the identification and quantification of individual species.
High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a common approach for this compound speciation. Anion-exchange HPLC-ICP-MS has been used for the simultaneous speciation analysis of molybdate (B1676688) and other oxoanions like chromate, tungstate, and vanadate. imoa.infoimoa.info The separation efficiency can be influenced by pH, with highly alkaline conditions often favoring the elution of sharp peaks for molybdate. imoa.infoimoa.info
Paper chromatography has also been explored for the separation of this compound species, sometimes coupled with colorimetric detection. researchgate.netresearchgate.net For instance, paper chromatography using specific solvent mixtures has been used to separate this compound(VI) from other elements. researchgate.net
Sequential extraction procedures, while not strictly chromatographic, are also used to assess the partitioning of this compound in different fractions of solid matrices like soils and sediments, providing insights into its lability and association with different components. mdpi.com However, it's important to note that extraction reagents can sometimes extract unintended mineral phases. mdpi.com
X-ray Absorption Spectroscopy (XAS) for this compound Oxidation State and Coordination Environment
X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a non-destructive technique that provides detailed information about the oxidation state, coordination number, and local atomic environment of this compound in various materials. acs.orgacs.orggeobiology.dk
XANES focuses on the region near the absorption edge and is sensitive to the oxidation state and coordination chemistry (e.g., octahedral vs. tetrahedral coordination) of the this compound atom. geobiology.dkxrayabsorption.org The position of the main absorption edge (K-edge or L-edge) can be used to infer the mean oxidation state. geobiology.dk The presence of a distinct pre-edge peak in the Mo K-edge spectrum is often associated with a high this compound oxidation state, especially in local structural environments with tetrahedral symmetry. xrayabsorption.orgresearchgate.net XANES at the Mo L₂,₃-edges can also provide insights into both oxidation state (from the L₃-edge) and geometry (from the L₂-edge). acs.org
EXAFS focuses on the oscillations in the absorption spectrum at higher energies above the edge. Analysis of the EXAFS region provides information on interatomic distances, coordination numbers, and the type of neighboring atoms around the this compound atom. geobiology.dk This allows for the determination of bond lengths and the identification of ligands in the coordination sphere. geobiology.dk
XAS has been widely applied to study this compound in diverse systems, including minerals, catalysts, and biological samples. For example, XAFS spectroscopy has been used to determine the oxidation state and molecular coordination environment of solid-phase this compound in euxinic lake sediments, providing evidence for the reduction of Mo(VI) to Mo(IV). geobiology.dk XAS studies of this compound oxide catalysts have provided insights into the local structure and its implications for catalytic performance. scispace.com XAS has also been used to investigate the active site of this compound-containing enzymes like sulfite (B76179) oxidase, revealing the coordination environment and oxidation states of this compound in different catalytic states. nih.gov
Research findings from XAS studies can be presented in terms of bond distances and coordination numbers obtained from EXAFS fitting, as well as shifts and features in XANES spectra related to oxidation state and symmetry.
Nuclear Magnetic Resonance (NMR) Studies of this compound-Containing Systems
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the NMR-active isotopes ⁹⁵Mo and ⁹⁷Mo, can provide valuable information about the electronic structure and local environment of this compound in solution and solid states. huji.ac.ilacs.org
This compound has two NMR-active nuclei, ⁹⁵Mo (spin 5/2) and ⁹⁷Mo (spin 5/2). huji.ac.il Both are quadrupolar, but ⁹⁵Mo is generally preferred for NMR studies due to its higher sensitivity and the narrower signals it yields in small complexes. huji.ac.il The chemical shift range for this compound NMR is very wide, spanning thousands of parts per million, making it highly sensitive to subtle changes in the chemical environment. huji.ac.il
⁹⁵Mo NMR spectroscopy is used to study this compound complexes and can provide insights into their structure, bonding, and dynamics. huji.ac.ilresearchgate.net The chemical shifts are influenced by factors such as oxidation state, ligand type, and coordination geometry. researchgate.net For instance, studies on disubstituted this compound(0) carbonyls have shown that ⁹⁵Mo resonances occur within a specific range and that chemical shifts are sensitive to the nature of the donor ligands. researchgate.net ⁹⁵Mo NMR can also be used to study metal-metal bonding and the effects of isotopic substitution. researchgate.net
Solid-state ⁹⁵Mo NMR studies can provide information about the quadrupolar coupling constants and asymmetry parameters, which are related to the symmetry of the electric field gradient at the this compound nucleus. acs.org These studies are feasible for a range of this compound complexes and can provide direct measurements of coupling constants between ⁹⁵Mo and other NMR-active nuclei like ¹³C and ³¹P. acs.org
NMR studies can reveal detailed structural information and provide insights into the electronic distribution around the this compound center, which can be related to its reactivity and properties. acs.org
Electrochemical Methods for this compound Redox Characterization
Electrochemical methods are widely employed to study the redox properties of this compound and its compounds. These techniques involve applying a controlled potential or current to an electrochemical cell containing the this compound species and measuring the resulting current or potential response. This allows for the identification of redox events (oxidation and reduction) and the determination of their associated potentials.
Cyclic Voltammetry
Cyclic voltammetry (CV) is one of the most common and versatile electrochemical techniques used in this compound electrochemistry. tandfonline.comcapes.gov.brnih.gov In CV, the potential of a working electrode is swept linearly between two limits at a constant rate, and the resulting current is measured. The potential sweep is then reversed, completing a cycle. A cyclic voltammogram typically shows peaks corresponding to oxidation and reduction processes. The peak potentials can provide information about the formal redox potentials of the electroactive species, while the peak shapes and currents can reveal details about the electron transfer kinetics, diffusion of the species, and any coupled chemical reactions.
For this compound complexes, CV is used to investigate various redox couples, such as Mo(VI)/Mo(V), Mo(V)/Mo(IV), Mo(IV)/Mo(III), and lower oxidation states depending on the ligand environment. capes.gov.br For instance, studies on this compound-ethylenediaminetetraacetic acid (EDTA) complexes have shown that the reduction of Mo(VI) can involve multiple electron transfer steps, initially reducing Mo(VI) to Mo(IV), which can then undergo disproportionation reactions. capes.gov.br The cyclic voltammograms of these complexes exhibit distinct peaks corresponding to these transformations. capes.gov.br
In the study of a novel dioxothis compound complex with sulfur-containing ligands, cyclic voltammetry was used to determine the redox potentials. tandfonline.com The complex showed a quasi-reversible two-stage electrode process, indicating stepwise oxidation-reduction of this compound within the complex. tandfonline.com The shape of the voltammogram and the peak positions were found to be independent of the scan rate direction, further supporting the nature of the electrode processes. tandfonline.com
Cyclic voltammetry is also valuable for studying the electrochemical behavior of this compound oxides and sulfides, such as this compound disulfide (MoS₂). researchgate.netnih.govnih.govmdpi.com MoS₂, a layered transition metal dichalcogenide, exhibits unique electronic and catalytic properties, and CV can help characterize its redox activity, particularly in applications like electrocatalysis for the hydrogen evolution reaction. mdpi.commdpi.com
Square Wave Voltammetry
Square wave voltammetry (SWV) is a pulse technique that can offer higher sensitivity and better resolution compared to CV, particularly for the detection of trace amounts of electroactive species. researchgate.netwvu.educore.ac.ukacs.org In SWV, a square wave potential pulse is superimposed on a staircase potential ramp. The current is measured at two points during each pulse, and the difference is plotted against the base potential. This differential measurement helps to minimize the contribution from the charging current, leading to enhanced faradaic current sensitivity.
SWV has been applied to the study of this compound complexes and compounds, including the investigation of this compound-fulvic acid complexes and the determination of this compound(VI) at low concentrations through adsorptive stripping voltammetry. researchgate.netwvu.edu The technique's sensitivity makes it suitable for analyzing environmental samples or systems where this compound is present at low levels. Research has shown that SWV can provide better or similar sensitivity compared to linear scan and differential pulse voltammetry for the determination of this compound(VI). wvu.edu
Other Electrochemical Methods
Beyond CV and SWV, other electrochemical techniques are also utilized for characterizing this compound. Chronopotentiometry, which involves applying a constant current and measuring the potential as a function of time, has been used in studies of this compound-EDTA complexes to investigate their electrochemistry. capes.gov.br Coulometry, a technique that measures the total charge passed during an electrochemical reaction, can be used to determine the number of electrons involved in a redox process, providing further insight into the oxidation state changes of this compound. capes.gov.br Electrochemical impedance spectroscopy (EIS) can provide information about the charge transfer resistance and other interfacial properties of electrodes modified with this compound compounds. nih.gov
Electrochemical methods are also crucial for studying the electrodeposition of this compound and the behavior of this compound electrodes in various media, including molten salts. researchgate.netresearchgate.netresearchgate.net These studies are relevant to applications such as protective coatings and high-temperature electrochemistry.
The choice of electrochemical technique depends on the specific information required about the this compound system under investigation, including the concentration range of the species, the desired sensitivity, and the nature of the redox processes involved.
Table 1: Selected Examples of this compound Redox Potentials Studied by Electrochemical Methods
| This compound Species/Complex | Technique Used | Redox Couple Observed | Potential (vs. Reference Electrode) | Medium/Conditions | Source |
| Dioxothis compound complex with S ligands | Cyclic Voltammetry | Mo(VI)/Mo(V) | Quasi-reversible peaks | Not explicitly specified, likely organic solvent | tandfonline.com |
| This compound-EDTA complexes | CV, Chronopotentiometry | Mo(VI)/Mo(IV) | Multiple steps | Aqueous solution | capes.gov.br |
| This compound in alkali chloride melts | Cyclic Voltammetry | Mo(III)/Mo(IV) | Formal redox potentials determined | Fused alkali chlorides (e.g., LiCl-KCl-CsCl) | researchgate.net |
| This compound-fulvic acid complex | Square Wave Voltammetry | Reduction process | Peak currents measured | Aqueous solution | researchgate.net |
| This compound(VI) | Square Wave Adsorptive Stripping Voltammetry | Mo(VI) reduction | Detection at nM to pM levels | Aqueous (with complexing agent like DHN) | wvu.edu |
| Low-valent this compound β-Diketonate Complexes | Electrochemical methods | Mo(IV)/Mo(III), Mo(III)/Mo(II) | Redox waves observed | Organic solvent (e.g., CH₂Cl₂) | chemrxiv.org |
| Cyclopentadienyl this compound Complexes | Cyclic Voltammetry | Oxidation/Reduction | Electrochemical response peaks | Organic solvent | depaul.edu |
Note: Potential values are highly dependent on the specific complex, solvent, supporting electrolyte, and reference electrode used.
Detailed research findings from electrochemical studies provide valuable quantitative data on the redox behavior of this compound. For instance, studies in molten salts have determined the formal standard electrode potentials for the Mo/Mo(III) couple and redox potentials for the Mo(III)/Mo(IV) process in various alkali chloride melts at different temperatures. researchgate.net These data are crucial for understanding the thermodynamics of this compound species in high-temperature electrochemical processes.
Electrochemical characterization is also vital for evaluating the performance of this compound compounds as electrocatalysts. For example, the electrocatalytic activity of this compound carbides (MoₓC) for the hydrogen evolution reaction is assessed using electrochemical techniques to measure parameters like overpotential and current density. mdpi.comresearchgate.net The electronic structure of this compound carbides, which is similar to platinum, contributes to their electrocatalytic properties, and electrochemistry helps quantify this activity. mdpi.comresearchgate.net
Computational and Theoretical Approaches to Molybdenum Chemistry
Quantum Mechanical Studies of Molybdenum Active Sites and Reaction Pathways
Quantum mechanical (QM) methods are essential for probing the electronic structure and reactivity of this compound, particularly in its active sites within enzymes and catalysts. These methods allow for the investigation of reaction mechanisms and the identification of transition states, providing a detailed understanding of how this compound facilitates chemical transformations.
Density Functional Theory (DFT) Applications in this compound Catalysis
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying this compound systems, especially in the context of catalysis. DFT calculations can rationalize the electronic structure and properties of transition metal clusters containing this compound. mdpi.com For instance, DFT has been employed to study Mo₃S₄M clusters (M = Fe, Co, Ni), their CO- or N₂-bound variants, and metal-hydride clusters, helping to understand metal-metal bonding, orbital interactions, and reaction mechanisms. mdpi.com
In this compound enzymes, DFT is instrumental in understanding the active sites and catalytic cycles. Studies on this compound oxo-transfer enzymes like dimethylsulfoxide reductase (DMSOR), sulfite (B76179) oxidase (SO), and xanthine (B1682287) oxidase (XO) have extensively utilized DFT. rsc.orgacs.orgresearchgate.net These calculations help to elucidate the sensitivity of reaction energies to computational details such as the functional, basis set size, and treatment of dispersion and solvation effects. rsc.orgresearchgate.net DFT has been used to compare the active-site design of these enzymes, revealing how different ligand environments, such as the molybdopterin (MPT) groups, influence oxidative power and reactivity. acs.org
DFT studies have also investigated the mechanism of this compound-catalyzed reactions, such as the deoxydehydration (DODH) of vicinal diols. researchgate.net Calculations have explored proposed catalytic cycles, including the condensation of the diol with an Mo(VI) oxo complex, oxidative cleavage to generate an Mo(IV) complex, and alkene extrusion. researchgate.net DFT has also provided insights into the crystal plane effects of this compound phosphide (B1233454) (MoP) on its catalytic performance in deoxygenation reactions. rsc.org
Furthermore, DFT calculations are used in conjunction with experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to interpret results and establish structure-spectroscopy correlations for paramagnetic Mo(V) compounds. rsc.orgchemrxiv.orgnih.gov These studies help to accurately calculate parameters like hyperfine coupling constants and g-tensor values, which are sensitive to the this compound coordination environment. chemrxiv.orgnih.gov
Ab Initio Calculations for this compound Electronic Structure
Ab initio calculations, which are based on first principles without empirical parameters, are valuable for studying the electronic structure of this compound compounds and clusters. These methods provide a fundamental understanding of bonding and electronic properties.
Ab initio calculations have been applied to study the electronic structure and Wannier orbitals of this compound oxides, such as η-Mo₄O₁₁. researchgate.net These studies can reveal details about band structures and the nature of electronic orbitals. researchgate.net They have also been used to investigate the structural, electronic, and energetic properties of this compound oxide clusters (MoₘOₙ), exploring the relationships between size, composition, and reactivity. nih.gov
Studies combining ab initio calculations and experimental techniques, such as electron-energy-loss spectroscopy, have investigated the electronic structure of adsorbates on this compound surfaces, demonstrating how interactions with the surface can alter adsorbate electronic structure and vibrational spectra. aps.org
Ab initio quantum chemical calculations at various levels of theory (e.g., HF, MP2, B3LYP, QCISD(T)) have been used to describe the structural, energetic, and electronic properties of molecular this compound(VI) oxide species like MoO₃, MoO₄²⁻, and Mo₂O₆. rsc.orgrsc.org These calculations can predict geometries, formation energies, and spectroscopic properties, which can be compared with experimental data. rsc.orgrsc.org
Molecular Dynamics Simulations of this compound-Protein Interactions
Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. When combined with quantum mechanical methods (QM/MM), MD simulations can provide insights into the dynamic behavior of this compound in complex biological environments, such as proteins.
While the search results primarily emphasize QM and QM/MM approaches for studying the active sites and reaction mechanisms of this compound enzymes, MD simulations play a role in describing the effects of the protein environment on the active site. Combined QM and molecular mechanics (QM/MM) methods, which can incorporate aspects of molecular dynamics, are used to study chemical reactions in enzymatic environments. rsc.orgresearchgate.net Although standard QM cluster calculations have limitations regarding the selection of the QM system and atomic coordinate constraints, QM/MM methods, particularly with very large QM systems, can address some of these issues. rsc.orgresearchgate.net
Molecular modeling studies of metalloproteins using classical force fields can face challenges with missing parameters for the metal centers. researchgate.net Developing accurate force fields for this compound, potentially through machine learning, can improve the reliability of MD simulations for this compound-containing systems.
Chemoinformatics and Machine Learning in this compound Materials Discovery and Design
Chemoinformatics and machine learning (ML) approaches are increasingly being applied to accelerate the discovery and design of new this compound-based materials with desired properties. These data-driven methods can analyze large datasets from experiments and computations to identify trends, predict properties, and guide the synthesis of novel materials.
Machine learning techniques are being used to develop accurate force fields for this compound, which are essential for large-scale and long-time scale simulations of this compound materials. aps.orgresearchgate.net By fitting ML models to energies, forces, and stress tensors obtained from extensive DFT calculations on diverse this compound structures, highly accurate potential models can be developed. aps.orgresearchgate.net These models can predict a wide range of properties, including elastic constants, melting points, phonon spectra, surface energies, and grain boundary energies, with near-DFT accuracy. aps.orgresearchgate.net
Machine learning is also being applied to optimize the preparation of this compound disulfide (MoS₂) materials, a layered transition metal dichalcogenide with promising applications in optoelectronics and integrated circuits. mdpi.com ML models, such as Gaussian regression models, can be constructed to explore the growth mechanisms of MoS₂ prepared by methods like chemical vapor deposition (CVD). mdpi.com By analyzing experimental data, ML can identify the crucial parameters influencing the size and quality of the synthesized material, enabling the prediction of optimal growth conditions and reducing the time and cost of trial and error. mdpi.com
Furthermore, machine learning design optimization is being explored for materials like this compound in the context of inertial confinement fusion targets. aip.org ML can be coupled with simulation data to find optimized target geometries and understand the physics contributing to high performance. aip.org
The integration of chemoinformatics and machine learning with computational and experimental techniques holds significant potential for the rational design and discovery of novel this compound compounds and materials with tailored properties for various applications.
Industrial and Environmental Applications of Molybdenum Technologies
Molybdenum in Catalysis for Chemical Synthesis
This compound compounds are widely employed as catalysts in various chemical transformations, offering high efficiency and selectivity. This compound sulfides and oxides are particularly common forms of Mo catalysts, utilized extensively in hydrotreating and oxidation reactions, respectively. mdpi.com More recently, this compound borides, carbides, nitrides, and phosphides have also demonstrated effectiveness as catalysts for reactions including hydrodeoxygenation, hydrodenitrogenation (HDN), hydrodesulfurization (HDS), and synthesis gas conversion. mdpi.com
Hydrodesulfurization Catalysts and Reaction Mechanisms
Hydrodesulfurization (HDS) is a critical process in the petroleum industry aimed at removing sulfur contaminants from crude oil and improving fuel quality. This compound-based catalysts, particularly this compound disulfide (MoS₂) supported on alumina (B75360) (Al₂O₃), are the cornerstone of this process. psu.edumagtech.com.cn These catalysts often incorporate promoters like cobalt (Co) or nickel (Ni) to enhance their activity. psu.edumdpi.com
The HDS mechanism over sulfided this compound catalysts involves the active sites, which are believed to be located at the edges of the MoS₂ layers, specifically at sulfur vacancies. psu.edumdpi.com The process generally involves the adsorption of the sulfur-containing molecule onto a sulfur vacancy on the catalyst surface. psu.edu Hydrogen then reacts with the adsorbed species, leading to the cleavage of carbon-sulfur bonds and the formation of hydrogen sulfide (B99878) (H₂S), which desorbs from the surface, regenerating the active site. psu.edu
For complex sulfur-containing molecules like dibenzothiophene (B1670422) (DBT), the HDS reaction can proceed via different pathways, including a direct desulfurization pathway and a hydrogenation pathway followed by desulfurization. The reactivity of substituted dibenzothiophenes in HDS is influenced by steric hindrance. For instance, 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) exhibits significantly lower reactivity compared to unsubstituted DBT due to the methyl groups shielding the sulfur atom, hindering its access to the active site. psu.edu
Data Table: Relative HDS Reactivity of Methylated Dibenzothiophenes (Relative to DBT) psu.edu
| Compound | Relative Reactivity (k_methylated DBT / k_DBT) |
| Dibenzothiophene (DBT) | 1.0 |
| 4,6-dimethyldibenzothiophene | 0.1 |
| 3,7-dimethyldibenzothiophene | 1.5 |
| 2,8-dimethyldibenzothiophene | 2.6 |
| 4-methyl-DBT | 0.2 |
Interactive table: The table above shows the relative reaction rates of different methylated dibenzothiophenes compared to unsubstituted dibenzothiophene in hydrodesulfurization.
Promoters like cobalt are believed to enhance H₂ dissociation, providing atomic hydrogen necessary for the reaction. psu.edu The structure of the active Co-Mo-S sites is a subject of ongoing research, with evidence suggesting octahedral coordination of cobalt in alumina-supported catalysts, contrasting with tetrahedral coordination observed in some model systems. acs.org
Olefin Metathesis Catalysis and Catalyst Design
Olefin metathesis is a powerful catalytic reaction for the redistribution of carbon-carbon double bonds, enabling the synthesis of a wide range of organic compounds, including polymers and pharmaceuticals. lidsen.comuwindsor.ca this compound-based catalysts are highly effective in olefin metathesis, particularly in achieving high reactivity and stereoselectivity. nih.govbohrium.com
Well-defined this compound imido alkylidene complexes of the general formula Mo(CHR')(NAr)(OR)₂, where R' is an alkyl group, Ar is an aryl group, and OR represents an alkoxide ligand, have proven to be highly active and selective catalysts for olefin metathesis. uwindsor.ca Catalyst design in this compound-catalyzed olefin metathesis focuses on tuning the electronic and steric properties of the ligands to control the catalyst's activity, stability, and selectivity (e.g., Z- or E-selectivity). uwindsor.canih.govmit.edu
The generally accepted mechanism for olefin metathesis involves a [2+2] cycloaddition reaction between the metal alkylidene catalyst and an olefin, forming a four-membered metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to produce a new olefin and a new metal alkylidene species. uwindsor.ca
The electron-withdrawing ability of the alkoxide ligands significantly influences the catalyst's reactivity; more electron-withdrawing ligands generally lead to a more electrophilic metal center and higher catalyst activity. uwindsor.ca The steric bulk of the ligands also plays a crucial role in controlling the stereochemical outcome of the reaction, influencing the formation of Z- or E-olefin isomers. nih.govmit.edu For instance, this compound monoaryloxide pyrrolide (MAP) catalysts have been instrumental in achieving high Z-selectivity in certain cross-metathesis reactions. nih.govmit.edu
Oxidation and Reduction Catalysis with this compound Systems
This compound compounds are active catalysts in various oxidation and reduction reactions, leveraging the metal's ability to readily access multiple oxidation states. This compound oxides, in particular, are widely used for selective oxidation processes. mdpi.comlidsen.com For example, iron molybdate (B1676688) catalysts containing excess this compound oxide are used in the industrial production of formaldehyde (B43269) through the selective oxidation of methanol. lidsen.comimoa.info Bismuth molybdate catalysts are employed in the selective oxidation of propene and ammonia (B1221849) to acrylonitrile. imoa.info
In oxidation reactions catalyzed by this compound oxides, the mechanism often involves the transfer of oxygen atoms from the catalyst lattice to the substrate, with the this compound center undergoing reduction. The catalyst is then reoxidized by a co-oxidant. imoa.info
This compound also plays a role in reduction catalysis. This compound sulfide catalysts are effective in the hydrogenation of various functional groups and in the conversion of synthesis gas (a mixture of hydrogen and carbon monoxide) to alcohols, even in the presence of sulfur, which would poison many other catalysts. imoa.infoingentaconnect.com this compound complexes have also been explored for the catalytic reduction of dinitrogen to ammonia, a process of significant interest for sustainable ammonia synthesis. nih.gov This process often involves this compound complexes with specific ligand architectures that facilitate the binding and reduction of nitrogen molecules. nih.gov
This compound's redox characteristics are central to its function in both oxidation and reduction catalysis. lidsen.com The ability to cycle between different oxidation states (e.g., Mo(VI), Mo(V), Mo(IV), Mo(II)) allows this compound to participate in electron transfer processes required for these reactions. worldscientific.comacs.org
This compound in Advanced Materials Science and Engineering
This compound and its alloys and compounds are integral to the development of advanced materials used in demanding applications, owing to their exceptional mechanical, thermal, and chemical properties.
This compound Alloys and Composites for High-Performance Applications
This compound is a refractory metal known for its high melting point (2620 °C), high strength, stiffness, and excellent thermal and electrical conductivity. imoa.infosamaterials.comchemetalusa.complansee.cominterelectronix.com These properties make it suitable for high-performance applications, particularly in high-temperature and corrosive environments. imoa.infochemetalusa.complansee.cominterelectronix.com
This compound is frequently used as an alloying element to enhance the properties of other metals, notably in steels and superalloys, improving their strength, hardness, wear resistance, and corrosion resistance. samaterials.cominterelectronix.comstanfordmaterials.comsamaterials.com this compound alloys are also developed by adding elements to pure this compound to further tailor its properties. Examples include TZM (Titanium-Zirconium-Molybdenum) and MHC (this compound-Hafnium-Carbon) alloys, which exhibit higher strength, recrystallization temperature, and creep resistance compared to pure this compound, making them suitable for high-temperature structural components like forging tools and furnace parts. samaterials.complansee.com Mo-Re alloys are used in electron tubes and special bulbs. samaterials.com
This compound composites, which combine this compound with other materials, are also engineered for specific performance requirements. These materials leverage the strengths of this compound, such as its thermal conductivity and low thermal expansion, in conjunction with the properties of the reinforcing phase. This compound-containing composite systems are used in thermal management applications, such as heat sinks in electronic devices, where efficient heat dissipation is critical. imoa.info
Data Table: Properties of this compound Alloys Compared to Pure this compound plansee.com
| Material | Alloying Elements (wt%) | Key Properties Enhanced | Typical Operating Temperature Range (°C) |
| Pure this compound | - | High melting point, high strength, good conductivity | Up to ~1400 |
| TZM | Ti (0.5), Zr (0.08), C (0.02) | Higher strength, recrystallization temp, creep resistance | 700 - 1400 |
| MHC | Hf, C | Outstanding heat and creep resistance | Up to 1550 |
| ML | La₂O₃ (0.3 or 0.7) | Stable stacked fiber structure | Up to 2000 |
Interactive table: This table compares the properties and typical operating temperature ranges of pure this compound and some common this compound alloys.
This compound and its alloys are used in various high-performance sectors, including aerospace (for turbine blades and rocket nozzles), electronics (for electrical contacts and heat sinks), and high-temperature furnaces (for heating elements and structural materials). imoa.infosamaterials.complansee.cominterelectronix.com
This compound-Based Coatings and Thin Films for Surface Modification
This compound-based coatings and thin films are applied to surfaces to impart desired functional properties, such as improved wear resistance, corrosion resistance, electrical conductivity, and optical characteristics. samaterials.comchemetalusa.comnanografi.comscielo.brresearchgate.netmdpi.com These coatings can be deposited using various techniques, including sputtering, thermal spraying, and chemical vapor deposition (CVD). samaterials.comnanografi.comscielo.brresearchgate.net
This compound coatings are used in the automotive industry as thermal spray materials to improve the performance and extend the lifespan of components like piston rings and synchronizer rings. samaterials.com this compound thin films are critical in the electronics industry, particularly in the manufacturing of thin-film transistors (TFTs) for displays and as electrodes in solar cells due to their low resistance and stability. interelectronix.comsamaterials.comnanografi.comresearchgate.net
Surface modification using this compound compounds can also enhance the adhesion of other coatings. For instance, nitrogen ion sub-implantation on this compound surfaces has been shown to improve the adherence of CVD diamond films by forming a barrier against carbon diffusion and promoting chemical bonding. scielo.br
This compound oxides are also used in thin-film form for various applications. Zinc this compound oxide (ZMO) thin films have been developed as surface modifiers for transparent conductive films in solar cells, improving work function and reducing series resistance, leading to enhanced photoelectric conversion efficiency. acs.org this compound-containing metal-organic frameworks (MOFs) are being explored as thin film coatings for biomaterials and medical applications, offering potential for surface modification to improve biocompatibility and introduce new functionalities. nih.gov
The specific properties of this compound-based coatings and thin films are highly dependent on their composition, structure, and deposition method, allowing for tailoring the surface characteristics for a wide range of technological applications. researchgate.netmdpi.com
This compound in Environmental Remediation Strategies
This compound, while an essential trace element, can pose environmental risks at elevated concentrations, often stemming from industrial activities such as mining and metallurgy. aquaadvice.co.uknih.goviwaponline.com Consequently, the remediation of this compound-contaminated sites, particularly water and soil, is an important area of environmental science. Various strategies are employed to mitigate this compound pollution, including physical, chemical, and biological methods. mdpi.comresearchgate.net Among these, adsorption and bioremediation stand out as particularly relevant approaches for managing this compound in contaminated environments. mdpi.comresearchgate.net
Sorption and Sequestration of this compound in Contaminated Environments
Sorption is a widely used technique for removing this compound from contaminated water and soil due to its effectiveness, simplicity, and relatively low cost. nih.govimoa.info This process involves the binding of this compound species from the aqueous phase onto the surface of solid materials, thereby immobilizing the contaminant. nih.gov this compound typically exists as molybdate ions (MoO₄²⁻) in oxygenated water and soil environments. nih.govmdpi.comresearchgate.net
A variety of natural and modified materials have been investigated for their this compound sorption capabilities. These include metal oxides (such as aluminum and iron oxides), clay minerals, activated carbon, and various agricultural and industrial waste products. mdpi.comusda.govusda.gov
Research has shown that this compound adsorption is strongly dependent on pH, with optimal adsorption typically occurring at lower pH values (below 7), often peaking around pH 4. researchgate.netusda.govusda.govmdpi.com As pH increases, the adsorption of molybdate ions generally decreases. usda.govusda.govmdpi.com This pH dependency is attributed to the surface charge of the adsorbent materials and the speciation of this compound in solution. mdpi.com
Metal oxides, particularly aluminum and iron oxides (like goethite and gibbsite), are significant adsorbents for molybdate in soils. usda.govusda.gov Studies indicate that ligand exchange is a suggested mechanism for molybdate adsorption on these oxide surfaces. usda.gov Clay minerals also exhibit pH-dependent this compound adsorption, although generally to a lesser extent than aluminum and iron oxides. usda.govusda.gov The presence of competing anions, such as phosphate (B84403) and sulfate (B86663), can influence molybdate adsorption, with phosphate demonstrating strong competition for adsorption sites. imoa.info
Various adsorbents and their reported this compound adsorption capacities are summarized in the table below:
| Adsorbent Material | This compound Adsorption Capacity (mg/g) | Reference |
| Activated carbon | - | |
| Pyrite (B73398) and Goethite | Maximal at pH < 7 | |
| Maghemite nanoparticles | - | |
| Gibbsite | - | |
| Posidonia oceanica Biomass | - | |
| Modified algal-based biochars | - | |
| Strong and weak ion exchange resins | - | nxedge.io |
| Nano-zero valent iron | - | |
| Mesoporous aluminum oxides | - | |
| NaOCl-oxidized multi-walled CNT | - | |
| Alumina | 2 to 44.5 | nih.govresearchgate.net |
| Silica-based hydroxyoxime | - | |
| Calcined wheat bran | - | |
| Chitosan | 265 ± 1 | imoa.info |
| Chitosan nanoparticle | - | |
| Thermally treated/acid-activated residues from drinking water treatment plants | - | |
| Mangosteen fruit shell | - | |
| Kenaf fiber | - | |
| Surface-altered palm fruit husk | - | |
| Fe-treated calcium phosphate (Fe-TPO₄) | - | imoa.info |
| γ-Al₂O₃ | 37.1 | researchgate.net |
| Al₂O₃-TiO₂ composites | 39.0 to 44.5 | researchgate.net |
| Al₂O₃ nanoparticle (Green synthesis) | 43.4 ± 6.1 | researchgate.net |
| Gibbsite-Al₂O₃ (sintered at 300°C) | 67.5 | researchgate.net |
| P-Boehmite-Al₂O₃ (sintered at 300°C) | 82.4 | researchgate.net |
| Bayerite-Al₂O₃ (sintered at 300°C) | 91.1 | researchgate.net |
Note: Adsorption capacity can vary significantly based on experimental conditions such as pH, temperature, initial this compound concentration, and the specific characteristics of the adsorbent material.
Sequestration, in the context of environmental remediation, refers to the isolation or immobilization of contaminants. Sorption is a key mechanism for the sequestration of this compound in soil and aquatic environments, reducing its mobility and bioavailability. iwaponline.comresearchgate.net Soil properties, including pH, clay content, organic matter, and the presence of iron and aluminum oxides, influence the extent of molybdate sorption and thus its sequestration. researchgate.netusda.gov At higher pH values, the formation of calcium molybdate precipitate can enhance the irreversibility of molybdate sorption. researchgate.net
Bioremediation Strategies Involving this compound Biotransformation
Bioremediation utilizes biological processes, primarily carried out by microorganisms and plants, to remove, detoxify, or immobilize contaminants in the environment. researchgate.netnih.govresearchgate.net this compound biotransformation involves microbial or plant-mediated changes to the chemical form or oxidation state of this compound, which can affect its solubility, mobility, and toxicity. researchgate.netnih.gov
Microorganisms employ various mechanisms for interacting with heavy metals, including bioreduction, bioprecipitation, bioaccumulation, biosorption, and efflux pumping. researchgate.netnih.govmdpi.comnih.gov These processes can lead to the detoxification and immobilization of metal ions. mdpi.comnih.gov
Microbial reduction of this compound is a significant biotransformation process for remediation. Molybdate (Mo⁶⁺), the prevalent soluble form of this compound in aerobic environments, can be reduced to lower oxidation states, such as Mo⁴⁺, which are typically less soluble and can precipitate out of solution. mdpi.comnih.govimoa.info Sulfate-reducing bacteria, such as Desulfovibrio desulfuricans and Desulfovibrio vulgaris, can reduce this compound(VI) to this compound disulfide (MoS₂), an insoluble compound, in the presence of sulfide. mdpi.comnih.govimoa.info This bioprecipitation mechanism contributes to the immobilization of this compound in anaerobic environments. nih.govimoa.info
Another notable microbial biotransformation is the reduction of molybdate to "this compound blue" (Mo-blue), a group of insoluble, intensely colored compounds. mdpi.comtaylorfrancis.com This enzymatic reduction has been observed in a variety of bacteria, including Escherichia coli and Enterobacter cloacae. mdpi.comnih.gov The formation of Mo-blue can lead to the precipitation of this compound, thereby detoxifying the environment. researchgate.net Over 50 this compound-reducing bacteria have been identified globally. mdpi.comtaylorfrancis.com Research is ongoing to better understand the enzymatic mechanisms involved in Mo-blue production and to explore the potential of this compound-reducing bacteria for remediating co-contaminated sites containing both metals and organic xenobiotics. nih.govtaylorfrancis.com
Phytoremediation, the use of plants to remediate contaminated sites, can also involve this compound biotransformation and accumulation. ubc.ca Plants can take up this compound from the soil, and the element can be translocated and accumulated in different plant tissues. iwaponline.com The chemical form of this compound within plant tissues is important, as the molybdate ion (MoO₄²⁻) can be toxic to ruminants if contaminated plants are consumed. ubc.ca Some studies have explored using soil amendments to either immobilize this compound in the soil, reducing plant uptake, or to mobilize it to enhance plant uptake for subsequent removal through harvesting (phytoextraction). ubc.caresearchgate.net For instance, phosphate fertilization and vermiculite (B1170534) amendment have been shown to increase this compound leaching and plant uptake, while substances like manganese humate and sewage sludge can decrease plant this compound content. researchgate.net
Bioremediation strategies offer environmentally friendly and potentially cost-effective alternatives to conventional physical and chemical remediation methods, although factors such as the specific microbial species, environmental conditions (temperature, pH, nutrient availability), and the concentration and chemical form of this compound can influence their effectiveness. researchgate.netnih.gov
Emerging Research Frontiers in Molybdenum Science
Molybdenum in Astrobiology and the Geochemical Origins of Life
The role of this compound in the early history of life on Earth and potentially on other planets like Mars is a subject of active astrobiological and geochemical research. This compound is an essential element for most organisms, notably as a key component in nitrogenase, the enzyme vital for nitrogen fixation wikipedia.org. This process, which converts atmospheric nitrogen gas into a biologically usable form, is fundamental for life as we know it imoa.info.
Research suggests that the bioavailability of this compound on early Earth may have been a limiting factor in the evolution of life, particularly the development of eukaryotic organisms wikipedia.orgrsc.orgsciencedaily.com. Geochemical evidence indicates that dissolved this compound concentrations in the Archean ocean (before 2.5 billion years ago) were significantly lower than today biorxiv.orgastrobiology.com. This scarcity is linked to the low levels of oxygen in the early atmosphere and oceans. Under anaerobic and high-sulfur conditions prevalent in early oceans and deep-sea hydrothermal vents, this compound tends to form insoluble compounds like this compound(IV) sulfide (B99878) (MoS₂) rsc.orgpsu.edu. Only as the Earth's atmosphere and oceans became more oxygenated did this compound become more bioavailable in the soluble molybdate (B1676688) ion form (MoO₄²⁻) rsc.orgpsu.edu.
Recent phylogenomic studies indicate that the earliest molybdoenzymes date back to the Paleo/Mesoarchean era (~3.5-3.0 billion years ago), suggesting that biological this compound usage is ancient and facilitated critical energy-harnessing reactions in early life forms biorxiv.orgastrobiology.com. This challenges the previous view of severely limited this compound bioavailability on the anoxic early Earth biorxiv.org.
Furthermore, some theories on the origin of life propose that oxidized forms of this compound, along with boron, may have been crucial catalysts in the formation of early biomolecules like RNA, preventing organic materials from degrading into tar-like substances imoa.infoastrobiology.com. Intriguingly, conditions suitable for the availability of oxidized this compound may have existed on the surface of early Mars, which had more oxygen than Earth at that time, leading to speculation about the possibility of life originating on Mars and being transferred to Earth via meteorites astrobiology.com.
The concentration of this compound in ancient rocks is used as a proxy for the oxidation state of the early oceans, providing insights into the environmental conditions that influenced the evolution of life sciencedaily.comnasa.gov. Studies tracking this compound in black shales, a type of sedimentary rock, have provided evidence for a this compound-depleted ocean in the distant past sciencedaily.com.
| Time Period (Billions of Years Ago) | Proposed Oceanic this compound Availability | Atmospheric Oxygen Levels | Impact on Life's Evolution |
| > 2.5 (Archean) | Low (due to anoxic, sulfidic conditions) biorxiv.orgpsu.edu | Low rsc.orgnasa.gov | Potentially limited the evolution of complex life wikipedia.orgsciencedaily.com |
| 2.5 - 0.7 | Increasing (with oxygenation) rsc.orgnasa.gov | Increasing rsc.org | Gradual increase in complex life forms nasa.gov |
| < 0.7 | High (similar to modern levels) sciencedaily.com | High rsc.org | Dominance of complex life nasa.gov |
Nanostructured this compound Materials for Advanced Technological Applications
Nanostructured this compound materials, particularly this compound disulfide (MoS₂) and this compound oxide (MoO₃), are at the forefront of research for a wide range of advanced technological applications due to their unique electronic, optical, mechanical, and catalytic properties at the nanoscale bohrium.comscirp.orgrsc.orgtandfonline.com.
This compound disulfide (MoS₂), a member of the two-dimensional (2D) transition metal dichalcogenide (TMD) family, has garnered significant attention. Its layered hexagonal structure, with a this compound atom sandwiched between two sulfur atom layers, gives rise to distinct properties bohrium.commdpi.com. The band gap of MoS₂ transitions from indirect in bulk form to direct in monolayer form, making it suitable for optoelectronic applications bohrium.com.
Nanostructured MoS₂ exists in various morphologies, including nanoflakes, nanofibers, nanotubes, and quantum dots, each offering specific advantages for different applications bohrium.comtandfonline.commdpi.comjim.org.cn. These nanostructures can be synthesized using various methods, such as mechanical activation, chemical vapor deposition (CVD), electrospinning, exfoliation, hydrothermal, and solvothermal methods bohrium.comjim.org.cn.
Applications of nanostructured this compound materials span multiple fields:
Electronics: MoS₂ is a promising material for transistors, memory devices, and flexible electronics due to its high carrier mobility, tunable bandgap, and mechanical strength bohrium.commdpi.commit.edua-star.edu.sgk-state.edunih.govescholarship.orgresearchgate.netsslab.org.cn. Monolayer MoS₂ transistors have demonstrated high on/off ratios and carrier mobilities mdpi.comsslab.org.cn. Large-scale fabrication of monolayer MoS₂ crystals is being explored for flexible and wearable electronics a-star.edu.sgnih.govsslab.org.cn.
Catalysis: Nanostructured MoS₂ is used as a catalyst for various reactions, including the hydrogen evolution reaction (HER) for water splitting rsc.orgmdpi.com. The exposed edges of MoS₂ nanostructures act as active sites for catalytic activity mdpi.com.
Energy Storage: MoS₂ can be used as an anode material in lithium-ion and sodium-ion batteries bohrium.comtandfonline.com. This compound oxide nanoparticles have also shown promise in negative electrodes for Li-ion batteries scirp.org.
Sensing: MoS₂ nanostructures are explored for gas sensing, biosensing, and chemical sensing applications due to their semiconducting nature and high surface area bohrium.comtandfonline.com.
Lubrication: Nanometer-sized MoS₂ shows enhanced performance as a solid lubricant compared to its micrometer-sized counterpart scirp.orgrsc.orgtandfonline.com.
The unique properties arising from quantum confinement effects in nanometer-sized this compound-containing semiconductors contribute to their improved optical, electrical, and structural characteristics compared to bulk materials rsc.orgmdpi.com.
This compound in Bio-Inspired and Biomimetic Catalysis
This compound plays a vital role in numerous enzymes that catalyze essential redox reactions in biological systems, particularly in the global carbon, sulfur, and nitrogen cycles nih.govimoa.info. The study of these natural this compound-containing enzymes, known as molybdoenzymes, inspires the design of synthetic catalysts that mimic their structure and function – a field known as biomimetic catalysis researchgate.networldscientific.comnih.gov.
One of the most studied molybdoenzymes is nitrogenase, which contains an iron-molybdenum cofactor (FeMoco) and is responsible for the biological conversion of atmospheric nitrogen (N₂) to ammonia (B1221849) (NH₃) under mild conditions wikipedia.orgnih.govmdpi.com. The Haber-Bosch process, the industrial method for ammonia production, is energy-intensive and environmentally impactful mdpi.comanr.fr. Biomimetic catalysts inspired by nitrogenase aim to achieve efficient nitrogen fixation under milder conditions mdpi.comanr.fr.
Research in this area involves synthesizing metal clusters that structurally and functionally mimic the FeMoco of nitrogenase anr.frresearchgate.net. These synthetic mimics explore the intricate interplay between this compound, iron, and sulfur atoms in facilitating the challenging multi-electron reduction of N₂ anr.frresearchgate.net. Recent work includes the design of bio-inspired photocathodes incorporating atomically dispersed this compound sites and alkynyl networks to mimic the collaborative action of Fe and MoFe cofactors in nitrogenase for solar-driven nitrogen fixation nih.gov. This approach has shown promising ammonia yields and Faradaic efficiency nih.gov.
Beyond nitrogenase, this compound is found in other important enzymes like sulfite (B76179) oxidase, xanthine (B1682287) dehydrogenase, and aldehyde oxidase, which utilize a pterin-based this compound cofactor (Moco) nih.govresearchgate.net. These enzymes catalyze oxygen atom transfer reactions researchgate.netnih.gov. Biomimetic studies also focus on developing synthetic complexes that model the active sites of these enzymes, often using ligands like scorpionates to stabilize biologically relevant oxido- and sulfido-Mo complexes researchgate.networldscientific.com. These synthetic models help elucidate the enzymatic mechanisms and can serve as catalysts for similar transformations researchgate.netnih.gov.
Studies comparing this compound and tungsten in biomimetic complexes, particularly in mimicking enzymes like DMSO reductase, provide insights into the subtle differences in their catalytic activity for oxygen atom transfer reactions acs.org.
| Enzyme Family | Key Function Catalyzed | This compound Cofactor Type | Biomimetic Research Focus |
| Nitrogenase | Nitrogen fixation (N₂ to NH₃) | FeMo-cofactor wikipedia.orgnih.gov | Designing synthetic clusters mimicking FeMoco for N₂ reduction anr.frresearchgate.net |
| Sulfite Oxidase | Oxidation of sulfite | Moco (pterin-based) nih.gov | Modeling active site for oxygen atom transfer reactions researchgate.net |
| Xanthine Oxidase | Purine (B94841) catabolism, aldehyde oxidation | Moco (pterin-based) nih.gov | Modeling active site and reaction mechanisms researchgate.net |
| Aldehyde Oxidase | Oxidation of aldehydes | Moco (pterin-based) nih.gov | Modeling active site and reaction mechanisms researchgate.net |
| DMSO Reductase | Reduction of sulfoxides | Moco (pterin-based) acs.org | Studying oxygen atom transfer reactions acs.org |
This compound in Quantum Materials and Novel Electronic Devices
This compound and its compounds are increasingly explored for their potential in quantum materials and novel electronic devices, leveraging their unique electronic and topological properties, particularly in low-dimensional forms.
Two-dimensional (2D) this compound disulfide (MoS₂) is a prominent material in this domain. Its properties, such as a tunable bandgap, high carrier mobility, and atomic thickness, make it suitable for next-generation electronic applications mdpi.commit.edua-star.edu.sgnih.govresearchgate.net. Research focuses on developing MoS₂-based field-effect transistors (FETs) and integrated circuits for applications in flexible, wearable, and high-speed electronics mdpi.coma-star.edu.sgnih.govescholarship.orgresearchgate.netsslab.org.cn. Advances in fabrication techniques, such as chemical vapor deposition (CVD), are enabling the production of large-area, high-quality monolayer MoS₂ for scalable electronic devices a-star.edu.sgsslab.org.cn. MoS₂ transistors have demonstrated high performance metrics, including high on/off ratios and significant carrier mobilities mdpi.comsslab.org.cn.
Beyond MoS₂, other this compound-containing materials are being investigated for their quantum properties. This compound ditelluride (MoTe₂) has been identified as a topological Weyl semimetal, a class of quantum material with unique electronic structures that could be relevant for spintronics and quantum computing columbia.edumpg.dempg.de. These materials exhibit nontrivial surface states and can display intriguing electronic phenomena mpg.dempg.de. Research on twisted layers of this compound ditelluride has revealed the emergence of numerous never-before-seen quantum states, some of which could be utilized in topological quantum computers columbia.edu.
This compound oxide dichloride (MoOCl₂) is another this compound compound exhibiting anisotropic behavior, acting as a metal in one direction and an insulator in another, leading to unique quantum characteristics quantumzeitgeist.com.
Topological insulators are materials that are insulating in their interior but conduct electricity on their surface mpg.dempg.de. Some this compound-containing materials, such as certain Chevrel phases like BaMo₆S₈ and SrMo₆S₈, have been predicted to be topological insulators arxiv.org. Two-dimensional hydrogenated this compound dinitrides (MoN₂H₂) are also predicted to be novel quantum spin Hall insulators with high stability rsc.org.
Research into defects in single-layer this compound disulfide is providing insights into their influence on optical and electronic properties at the atomic scale, which is crucial for developing next-generation quantum materials and devices ornl.gov. MoS₂ is particularly interesting as it can emit single photons from defects like single sulfur vacancies ornl.gov.
| Material | Key Quantum/Electronic Property | Potential Applications |
| This compound Disulfide (MoS₂) | Tunable bandgap, high carrier mobility, 2D semiconducting mdpi.commit.edu | Transistors, flexible electronics, optoelectronics bohrium.commdpi.coma-star.edu.sgresearchgate.net |
| This compound Ditelluride (MoTe₂) | Topological Weyl semimetal, superconductivity columbia.edumpg.dempg.de | Spintronics, quantum computing mpg.dempg.de |
| This compound Oxide Dichloride (MoOCl₂) | Anisotropic electronic behavior quantumzeitgeist.com | Novel electronic devices quantumzeitgeist.com |
| Chevrel Phases (e.g., BaMo₆S₈) | Topological insulator arxiv.org | Spintronics, quantum computing mpg.dempg.de |
| Hydrogenated this compound Dinitrides (MoN₂H₂) | Quantum spin Hall insulator rsc.org | Novel electronic devices rsc.org |
Q & A
Q. How can researchers validate simulations of this compound’s phonon dispersion relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
